11-Oxomogroside II A2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H70O14 |
|---|---|
Molecular Weight |
799.0 g/mol |
IUPAC Name |
(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C42H70O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-27,29-37,43-44,46-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27-,29+,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 |
InChI Key |
HDNXQUYFKKXCTG-NIYDTQHZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of 11-Oxomogroside II A2?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of 11-Oxomogroside II A2, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo or monk fruit). This document is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is a member of the mogroside family, which are the principal sweetening components of monk fruit. Its chemical structure is characterized by a tetracyclic triterpenoid aglycone, known as mogrol (B2503665), attached to sugar moieties. Specifically, this compound possesses an oxo group at the C-11 position of the mogrol core and has two sugar units attached.[1][2]
The chemical identity of this compound is defined by the following identifiers:
| Property | Value | Reference(s) |
| Molecular Formula | C42H70O14 | [2][3] |
| Molecular Weight | 799.00 g/mol | [3] |
| CAS Number | 2170761-37-0 | [4] |
| Synonyms | 11-Dehydroxy-mogroside IIA2 O-rhamnoside | [1][3] |
The precise arrangement of atoms and glycosidic linkages has been elucidated through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRESIMS).[2]
Structural Diagram
The two-dimensional chemical structure of this compound is depicted below. This structure is generated based on its SMILES (Simplified Molecular-Input Line-Entry System) representation.
Experimental Protocols
The isolation and purification of this compound from Siraitia grosvenorii follows a general workflow common for the separation of mogrosides. While specific quantitative data for this compound is not extensively reported due to its lower abundance compared to major mogrosides like Mogroside V, the following protocol outlines the key steps involved.[5][6]
General Isolation and Purification Workflow
Detailed Methodologies
-
Extraction : The dried and powdered fruit of Siraitia grosvenorii is subjected to extraction, typically with hot water or an aqueous ethanol solution. This process is often repeated to maximize the yield of glycosides.[6]
-
Filtration and Concentration : The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude extract rich in mogrosides.[5]
-
Macroporous Resin Column Chromatography : The crude extract is loaded onto a macroporous adsorption resin column. A stepwise gradient of ethanol in water is commonly employed for elution, which separates the mogrosides based on their polarity.[5]
-
Fraction Collection and Analysis : Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.
-
Preparative HPLC : Fractions enriched with this compound are further purified using preparative HPLC. A C18 column with a mobile phase consisting of a gradient of acetonitrile in water is a common choice for this final purification step, yielding the purified compound.[5]
Data Presentation
While comprehensive quantitative data for this compound is limited in publicly available literature, the following table summarizes its key physicochemical properties. For context, quantitative data for the more abundant mogrosides are also presented where available.
| Parameter | This compound | Mogroside V (for comparison) | 11-Oxomogroside V (for comparison) |
| Molecular Formula | C42H70O14 | C60H102O29 | C60H100O29 |
| Molecular Weight ( g/mol ) | 799.00 | 1287.43 | 1285.41 |
| Concentration in Monk Fruit | Not widely reported | 0.8% - 1.3% (of dried fruit)[7] | 7.34 ± 0.16 g/100g (of total mogrosides)[6] |
| Relative Sweetness (vs. Sucrose) | Not specifically reported | ~250-425x[7] | Not specifically reported |
Conclusion
This compound is a noteworthy, albeit less abundant, cucurbitane glycoside from Siraitia grosvenorii. Its structural elucidation has been achieved through advanced spectroscopic methods, and its isolation follows established protocols for mogroside purification. Further research is warranted to fully characterize its biological activities and potential applications in the pharmaceutical and food industries. This guide provides a foundational understanding of this compound for researchers and developers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Biosynthesis of 11-Oxomogroside II A2 in Siraitia grosvenorii
Abstract
Mogrosides, a class of triterpenoid (B12794562) glycosides derived from the fruit of Siraitia grosvenorii (monk fruit), are renowned for their intense sweetness and non-caloric properties, making them highly valuable as natural sweeteners. The biosynthesis of these complex molecules involves a multi-step enzymatic pathway, starting from the cyclization of squalene (B77637) and proceeding through a series of specific hydroxylations and glycosylations. This technical guide provides an in-depth examination of the biosynthetic pathway leading to 11-Oxomogroside II A2, a specific mogroside featuring an oxidized C-11 position. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core enzymatic steps, quantitative data on pathway efficiency, key experimental protocols, and visualizations of the metabolic and experimental workflows.
Introduction to Mogroside Biosynthesis
Siraitia grosvenorii, commonly known as monk fruit or luo-han-guo, is a perennial vine in the Cucurbitaceae family, primarily cultivated in the Guangxi region of China.[1][2] Its fruit has been used for centuries in traditional medicine and as a natural sweetener.[1] The characteristic sweetness of monk fruit is attributed to a group of cucurbitane-type triterpenoid glycosides called mogrosides.[2][3][4] These compounds, particularly Mogroside V, can be up to 250-425 times sweeter than sucrose (B13894) without contributing calories, making them an excellent sugar substitute for diabetic or obese individuals.[3][5][6]
The biosynthesis of mogrosides is a complex process involving at least five key enzyme families: squalene epoxidases (SQE), triterpenoid synthases (specifically cucurbitadienol (B1255190) synthase, CS), epoxide hydrolases (EPH), cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs).[2][3][7] The pathway begins with the formation of the cucurbitadienol skeleton, which is subsequently decorated with hydroxyl and glucosyl groups. The number and position of these groups determine the identity and sweetness of the final mogroside.[5]
This guide focuses on the pathway leading to this compound, a mogroside isolated from monk fruit characterized by an oxo-group at the C-11 position of the aglycone and the attachment of two sugar moieties.[6][8] Understanding this pathway is crucial for metabolic engineering efforts aimed at the heterologous production of specific, high-value mogrosides.
The Core Biosynthetic Pathway: From Squalene to the 11-Oxo-Mogrol Aglycone
The formation of the mogroside aglycone, mogrol (B2503665), and its oxidized derivatives is the foundational stage of the pathway. This process begins with the universal triterpenoid precursor, squalene.
2.1. Formation of the Cucurbitane Skeleton
The initial steps involve the cyclization of a linear precursor into the characteristic tetracyclic cucurbitane structure.
-
Squalene Epoxidation: The pathway is initiated by the enzyme squalene epoxidase (SQE) , which catalyzes the epoxidation of squalene to form 2,3-oxidosqualene (B107256).[2][3] In S. grosvenorii, two SQE genes show high expression in the developing fruit.[3]
-
Cucurbitadienol Synthesis: The key cyclization step is performed by cucurbitadienol synthase (CS) . This enzyme converts 2,3-oxidosqualene into the foundational tetracyclic triterpenoid of this pathway, cucurbitadienol.[2][9][10] This step represents a critical branch point, diverting the precursor away from the synthesis of sterols (like cycloartenol) and towards mogroside production.
2.2. Hydroxylation and Oxidation at C-11
Following the formation of cucurbitadienol, a series of oxidative reactions occur, which are critical for the bioactivity and taste profile of the resulting mogrosides. The oxidation at the C-11 position is a hallmark of mogrosides.
-
C-11 Hydroxylation: The cytochrome P450 enzyme CYP87D18 has been identified as a multifunctional C-11 hydroxylase.[1][11] It catalyzes the oxidation of cucurbitadienol to produce 11-hydroxycucurbitadienol.[11]
-
Formation of the 11-Oxo Group: CYP87D18 further catalyzes the oxidation of 11-hydroxycucurbitadienol to form 11-oxocucurbitadienol .[11] This keto group is the defining feature of 11-oxo-mogrosides.
Other key hydroxylations, such as the formation of the unique trans-24,25 hydroxyl pair to form the final mogrol aglycone, are carried out by epoxide hydrolases (EPH).[3][12]
Glycosylation Cascade to this compound
Once the 11-oxo-mogrol aglycone is formed, it undergoes a series of glycosylation reactions catalyzed by UDP-glucosyltransferases (UGTs). These enzymes transfer glucose moieties from UDP-glucose to the aglycone, a process that is essential for both the sweetness and solubility of mogrosides.[3][13]
The synthesis of a "Mogroside II" derivative implies the addition of two glucose molecules. The overall mogroside pathway suggests that primary glycosylations occur at the C-3 and C-24 hydroxyl groups of the aglycone.[3] The formation of this compound would therefore proceed as follows:
-
First Glycosylation: A UGT, such as UGT74AC1 , catalyzes the transfer of a glucose molecule to the C-3 hydroxyl group of the 11-oxo-mogrol aglycone, forming 11-Oxomogroside I.[10]
-
Second Glycosylation: Another UGT, likely from the UGT720 family, adds a second glucose molecule, presumably at the C-24 hydroxyl group, to yield this compound.
Further glycosylations, often involving branching catalyzed by enzymes like UGT94-289-3 , lead to the more complex and intensely sweet mogrosides such as Mogroside V.[4][13][14]
Quantitative Analysis of Pathway Components
Quantitative data is essential for understanding pathway flux and identifying rate-limiting steps for metabolic engineering. The available literature provides insights into enzyme efficiency and metabolite accumulation.
Table 1: Catalytic Efficiency of Key Biosynthetic Enzymes
| Enzyme/Variant | Substrate | Specific Activity / Efficiency Improvement | Reference |
|---|---|---|---|
| SgCS (50R573L variant) | 2,3-Oxidosqualene | 10.24 nmol min⁻¹ mg⁻¹ | [15] |
| SgCS (50K573L mutant) | 2,3-Oxidosqualene | 33% enhancement over 50R573L variant | [15] |
| Engineered UGTs | Mogrosides | 74 to 400-fold increase in catalytic efficiency | [13][16] |
| UGT94-289-3 | Mogroside III | 95% conversion to sweet mogrosides |[9][14] |
Table 2: Mogroside Accumulation in Native and Heterologous Systems
| Organism | Mogroside | Concentration / Yield | Reference |
|---|---|---|---|
| S. grosvenorii fruit | Mogroside V | Predominant mogroside after 60 days of maturity | [5] |
| Transgenic Cucumber | Mogroside V | 587 ng/g Fresh Weight (FW) | [14] |
| Transgenic Cucumber | Siamenoside I | 113 ng/g FW | [9] |
| Transgenic Tobacco | Mogroside II-E | 339.27 to 5663.55 ng/g FW | [17] |
| Transgenic Tobacco | Mogroside III | 148.30 to 252.73 ng/g FW | [17] |
| Transgenic A. thaliana | Siamenoside I | 29.65 to 1036.96 ng/g FW |[17] |
Key Experimental Protocols
Reproducible experimental methods are fundamental to pathway elucidation and engineering. The following sections detail common protocols used in mogroside biosynthesis research.
5.1. Protocol: Functional Characterization of Biosynthetic Enzymes in Yeast
This protocol describes the heterologous expression of candidate genes in Saccharomyces cerevisiae to confirm their enzymatic function, a technique widely used to identify the roles of CS, CYP450s, and UGTs.[3][18]
-
Gene Cloning: Isolate target cDNA (e.g., SgCYP87D18) from S. grosvenorii fruit mRNA. Amplify the coding sequence via PCR and clone it into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: Transform the expression vector into a suitable yeast strain. For CS characterization, a lanosterol (B1674476) synthase-deficient strain (e.g., GIL77) is used to prevent competition for the 2,3-oxidosqualene substrate.[10] For CYP450s, co-transform with a vector expressing a cytochrome P450 reductase (CPR), such as AtCPR1 from Arabidopsis thaliana.
-
Culturing and Induction: Grow the transformed yeast cells in a selective medium (e.g., SC-Ura) to an OD₆₀₀ of ~0.6-0.8. Induce protein expression by transferring cells to a galactose-containing medium.
-
Substrate Feeding (Optional): For characterizing downstream enzymes like UGTs, feed the induced culture with the appropriate precursor (e.g., mogrol or a specific mogroside).
-
Metabolite Extraction: After 48-72 hours of induction, harvest the yeast cells by centrifugation. Perform an alkaline lysis (e.g., with 20% KOH) followed by extraction with an organic solvent like hexane (B92381) or ethyl acetate.
-
Product Analysis: Evaporate the organic solvent and resuspend the extract in methanol (B129727). Analyze the products using LC-MS/MS to identify the novel compounds formed by the expressed enzyme.
5.2. Protocol: Quantitative Analysis of Mogrosides by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the standard method for accurately identifying and quantifying mogrosides in biological samples.[17]
-
Sample Preparation:
-
Collect plant tissue (e.g., 4g of monk fruit tissue or transgenic tobacco leaves).[17]
-
Freeze the sample in liquid nitrogen and grind to a fine powder.
-
Perform ultrasound-assisted extraction with 80% methanol for 1 hour at room temperature.[17]
-
Centrifuge the mixture at 5,000 x g for 20 minutes to pellet debris.
-
-
Extraction and Concentration:
-
Collect the supernatant.
-
Concentrate the extract to dryness using a nitrogen evaporator.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
-
-
HPLC-MS/MS Analysis:
-
Instrumentation: Use a system like an Agilent 1260 HPLC coupled to an AB SCIEX 4500 QTRAP MS.[9]
-
Column: Employ a C18 column (e.g., Agilent Poroshell 120 SB C18, 100 mm × 2.1 mm, 2.7 µm).[17]
-
Mobile Phase: Use a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[17]
-
Gradient: A typical gradient might be: 0-3 min, 20-23% B; 3-18 min, 23-40% B; followed by a wash and re-equilibration.[17]
-
MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Use known standards for each mogroside to establish precursor-product ion pairs and create calibration curves for quantification.
-
Conclusion and Future Outlook
The biosynthetic pathway of this compound is a specific branch of the complex metabolic network that produces a wide array of mogrosides in monk fruit. Its synthesis relies on the foundational enzymes that form the cucurbitadienol backbone (SQE, CS), followed by the critical C-11 oxidation step catalyzed by the P450 enzyme CYP87D18. The final structure is achieved through sequential glycosylation by specific UGTs.
While the major steps of the pathway to highly abundant mogrosides like Mogroside V have been elucidated[3][4], the precise UGTs and their order of action for less common derivatives such as this compound remain an active area of research. The successful heterologous production of various mogrosides in yeast and transgenic plants demonstrates the potential for metabolic engineering to create sustainable and controlled sources of these valuable natural sweeteners.[14][17][18] Future work will likely focus on discovering novel UGTs with different regiospecificities, optimizing metabolic flux in heterologous hosts, and scaling up production to meet commercial demand.
References
- 1. Scientists Discover Mogrosides Synthesis Pathway and Its Anti-tumor Effect----Chinese Academy of Sciences [english.cas.cn]
- 2. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
- 7. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits [mdpi.com]
- 15. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
11-Oxomogroside II A2: A Technical Guide to its Natural Occurrence, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 11-Oxomogroside II A2, a cucurbitane triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (Luo Han Guo). This document details its natural occurrence and abundance, provides in-depth experimental protocols for its extraction and quantification, and explores its biological context, including its biosynthesis and potential interactions with cellular signaling pathways.
Natural Occurrence and Abundance
This compound is a naturally occurring mogroside isolated from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit.[1] It is considered a minor constituent among the various mogrosides present in the fruit.
Abundance in Siraitia grosvenorii Fruit
Quantitative analysis of fresh Siraitia grosvenorii fruits has revealed that this compound is present in the lowest concentration among the six main mogrosides.[2] Furthermore, its stability is limited post-harvest, with studies indicating that it is undetectable after seven days of storage at room temperature.[2] This transient nature suggests its role as a potential intermediate in the biosynthesis of more complex mogrosides.
Abundance in Mogroside Extracts
While its concentration in the raw fruit is low, this compound has been quantified in processed mogroside extracts. One study reported its concentration in a mogroside extract as detailed in the table below.
| Compound | Concentration in Mogroside Extract ( g/100g ) |
| This compound | 0.32 ± 0.14 |
| Mogroside V | 44.52 ± 1.33 |
| 11-O-mogroside V | 7.34 ± 0.16 |
| Mogroside VI | 4.58 ± 0.45 |
| Mogroside IV | 0.97 ± 0.05 |
| Mogroside III | 0.58 ± 0.03 |
Data from a study on the antiglycation and antioxidant activities of a mogroside extract.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from Siraitia grosvenorii fruit.
Extraction and Isolation of Mogrosides
The following is a general protocol for the extraction and isolation of mogrosides, which can be adapted for the specific enrichment of this compound.
-
Sample Preparation: Fresh fruits of Siraitia grosvenorii should be promptly processed to minimize the degradation of this compound. The fruits are washed, and the peel, pulp, and seeds are separated. The pulp is the primary source of mogrosides. For dried fruit, it should be ground into a fine powder.
-
Extraction:
-
Hot Water Extraction: Combine the powdered fruit or fresh pulp with deionized water at a solid-to-liquid ratio of 1:15 (g/mL).
-
Ethanol Extraction: Macerate the plant material in 50% ethanol.
-
-
Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated under reduced pressure using a rotary evaporator.
-
Purification by Macroporous Resin Column Chromatography:
-
The crude extract is loaded onto a D101 macroporous resin column.
-
Impurities are removed by washing with 20% ethanol.
-
The mogroside-rich fraction is then eluted with 50% ethanol.
-
-
Further Purification by High-Performance Liquid Chromatography (HPLC): The enriched mogroside fraction can be further purified by preparative HPLC to isolate this compound.
Quantitative Analysis by HPLC
The concentration of this compound can be determined using High-Performance Liquid Chromatography (HPLC) with the following parameters:
-
Column: Waters Sunfire™ C18 (4.6 mm × 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% (v/v) phosphoric acid in water (A) and acetonitrile (B52724) (B).
-
0-10 min: 10%-17% B
-
10-20 min: 17% B
-
20-30 min: 17%-20% B
-
30-40 min: 20% B
-
40-50 min: 20%-23% B
-
50-60 min: 23% B
-
60-70 min: 23%-26% B
-
70-80 min: 26% B
-
-
Flow Rate: 0.8 mL/min
-
Detection: Photodiode array detector at 203 nm
-
Column Temperature: 25°C
Biological Context
Biosynthesis of Mogrosides
This compound is an intermediate in the complex biosynthetic pathway of mogrosides in Siraitia grosvenorii. This pathway begins with the cyclization of 2,3-oxidosqualene (B107256) and involves a series of enzymatic reactions catalyzed by squalene (B77637) epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases.
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activity of this compound are limited, research on related mogrosides and extracts of Siraitia grosvenorii provides insights into its potential therapeutic effects.
Mogroside extracts, which contain this compound, have demonstrated antioxidant properties. Furthermore, some 11-oxo-mogroside derivatives have been shown to exhibit inhibitory effects on the activation of the Epstein-Barr virus early antigen.
The anti-inflammatory effects of other mogrosides, such as Mogroside V, are known to be mediated through the modulation of key signaling pathways, including the NF-κB pathway. It is plausible that this compound may share some of these general biological activities, although further research is required for confirmation.
References
Spectroscopic and Analytical Profile of 11-Oxomogroside II A2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Compound Identity and Structure
-
Compound Name: 11-Oxomogroside II A2
-
Source: Fruit of Siraitia grosvenorii (Swingle) C. Jeffrey ex Lu et Z. Y. Zhang[1][2][4]
-
Molecular Weight: 799.00 g/mol [1]
Spectroscopic Data
Detailed, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the reviewed public literature. The primary identification in the key cited study by Qing et al. (2017) was conducted using High-Performance Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS).[1][6]
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for a compound with the identical molecular formula (C₄₂H₇₀O₁₄), likely an isomer, has been reported, providing the expected mass-to-charge ratios for this compound.
Table 1: Representative High-Resolution Mass Spectrometry Data
| Ion Adduct | Calculated m/z | Observed m/z | Reference |
| [M+H]⁺ | 799.4838 | 799.4823 | [4] |
| [M+Na]⁺ | 821.4658 | 821.4637 | [4] |
Nuclear Magnetic Resonance (NMR) Data
Complete ¹H and ¹³C NMR assignments for this compound have not been published in the available literature. For reference, the analysis of the closely related Mogroside II A2 (which lacks the C-11 ketone) involves comprehensive 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC-DEPT, HMBC, NOESY) to assign the aglycone and sugar moieties.[2] Should the data become available, it would be presented as follows:
Table 2: Illustrative ¹³C NMR Data Table for this compound (Template)
| Position | δc (ppm) | Position | δc (ppm) |
| 1 | Data not available | 18 | Data not available |
| 2 | Data not available | 19 | Data not available |
| 3 | Data not available | 20 | Data not available |
| ... | ... | ... | ... |
| Glc I | Glc II | ||
| 1' | Data not available | 1'' | Data not available |
| 2' | Data not available | 2'' | Data not available |
| ... | ... | ... | ... |
Table 3: Illustrative ¹H NMR Data Table for this compound (Template)
| Position | δH (ppm, mult., J in Hz) | Position | δH (ppm, mult., J in Hz) |
| 1 | Data not available | 18 | Data not available |
| 2 | Data not available | 19 | Data not available |
| 3 | Data not available | 20 | Data not available |
| ... | ... | ... | ... |
| Glc I | Glc II | ||
| 1' | Data not available | 1'' | Data not available |
| 2' | Data not available | 2'' | Data not available |
| ... | ... | ... | ... |
Experimental Protocols
The following are detailed, representative methodologies for the isolation and spectroscopic analysis of mogrosides, based on protocols published for closely related compounds like Mogroside II A2.[2][7][8]
Isolation and Purification Workflow
The general procedure for isolating mogrosides from Siraitia grosvenorii involves solvent extraction, followed by multiple stages of chromatographic purification.
Caption: General workflow for the isolation of mogrosides.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Waters QTof Micro, equipped with an electrospray ionization (ESI) source is typically used.[2]
-
Sample Preparation: Purified samples (~0.1 mg) are diluted in a 50:50 acetonitrile:water solution. Analysis can be performed in both positive and negative ESI modes.[2]
-
Method: The diluted sample is introduced into the mass spectrometer via direct infusion to acquire high-resolution mass data for accurate molecular formula determination.[2]
NMR Spectroscopy Analysis
-
Instrumentation: NMR data are typically acquired on a 500 MHz or higher field spectrometer (e.g., Bruker Avance 500) equipped with a cryoprobe or a suitable inverse probe.[2]
-
Sample Preparation: Purified samples (approx. 1.5-2.0 mg) are dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD, ~150 µL).[2]
-
Data Acquisition:
-
Referencing: ¹H and ¹³C NMR spectra are referenced to the residual solvent signal (CD₃OD: δH 3.30 ppm, δC 49.0 ppm).[2]
-
1D Spectra: Standard ¹H and ¹³C{¹H} spectra are acquired.
-
2D Spectra: A full suite of 2D NMR experiments is necessary for complete structural elucidation, including:
-
COSY (Correlation Spectroscopy) for ¹H-¹H correlations.
-
HSQC-DEPT (Heteronuclear Single Quantum Coherence with Distortionless Enhancement by Polarization Transfer) for direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, crucial for connecting the aglycone and sugar units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY for determining the relative stereochemistry through space correlations.
-
-
Caption: Logical workflow for NMR-based structure elucidation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iosrphr.org [iosrphr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Systematic identification of flavonols, flavonol glycosides, triterpene and siraitic acid glycosides from Siraitia grosvenorii using high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry combined with a screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. 11-Oxomogroside IIe|918972-06-2|MOLNOVA [molnova.cn]
11-Oxomogroside II A2 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Oxomogroside II A2 is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family, which is recognized for its intense sweetness and potential therapeutic properties, this compound is a compound of interest for further scientific investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical identity, physicochemical properties, and known biological activities. Detailed experimental protocols for the analysis of related compounds and potential signaling pathways are also presented to facilitate future research and drug development efforts.
Chemical Identity and Physicochemical Properties
This compound is a specific mogroside isolated from Luo Han Guo (Siraitia grosvenorii). Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2170761-37-0 | [1] |
| Molecular Formula | C42H70O14 | [1] |
| Molecular Weight | 799.00 g/mol | |
| Synonyms | 11-Dehydroxy-mogroside IIA2 O-rhamnoside | [1] |
Spectroscopic Data
The structural elucidation of this compound has been achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]
Mass Spectrometry: The ESI-TOF mass spectrum of Mogroside II A2 shows a [M-H]⁻ ion at m/z 799.4817, which corresponds to the molecular formula C42H72O14.[2]
NMR Spectroscopy: The complete ¹H and ¹³C NMR assignments for Mogroside II A2 in CD3OD have been reported and are detailed below.[2]
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| Aglycone | ||
| 1 | 38.5 | 1.45 (m), 1.13 (m) |
| 2 | 27.5 | 1.90 (m), 1.75 (m) |
| 3 | 90.5 | 3.21 (dd, J=11.5, 4.5 Hz) |
| 4 | 40.0 | |
| 5 | 53.0 | 1.45 (m) |
| 6 | 23.0 | 2.42 (m), 2.15 (m) |
| 7 | 29.0 | 1.80 (m), 1.60 (m) |
| 8 | 49.0 | 2.50 (m) |
| 9 | 48.0 | |
| 10 | 38.0 | |
| 11 | 212.0 | |
| 12 | 50.0 | 2.30 (d, J=16.0 Hz), 2.10 (d, J=16.0 Hz) |
| 13 | 48.0 | |
| 14 | 49.0 | |
| 15 | 33.0 | 1.50 (m), 1.25 (m) |
| 16 | 28.0 | 1.85 (m), 1.65 (m) |
| 17 | 45.0 | 2.20 (m) |
| 18 | 17.0 | 0.86 (s) |
| 19 | 20.0 | 1.18 (s) |
| 20 | 37.0 | |
| 21 | 18.0 | 0.96 (d, J=6.5 Hz) |
| 22 | 35.0 | 1.60 (m) |
| 23 | 28.0 | 1.55 (m) |
| 24 | 76.0 | 3.85 (m) |
| 25 | 73.0 | |
| 26 | 30.0 | 1.25 (s) |
| 27 | 31.0 | 1.28 (s) |
| 28 | 29.0 | 1.05 (s) |
| 29 | 28.5 | 1.10 (s) |
| 30 | 18.5 | 0.97 (s) |
| Glc I (at C-3) | ||
| 1' | 105.0 | 4.45 (d, J=7.5 Hz) |
| 2' | 75.0 | 3.25 (m) |
| 3' | 78.0 | 3.40 (m) |
| 4' | 72.0 | 3.30 (m) |
| 5' | 78.0 | 3.35 (m) |
| 6' | 63.0 | 3.80 (m), 3.65 (m) |
| Glc II (at C-24) | ||
| 1'' | 104.5 | 4.50 (d, J=8.0 Hz) |
| 2'' | 75.5 | 3.30 (m) |
| 3'' | 78.5 | 3.45 (m) |
| 4'' | 72.5 | 3.35 (m) |
| 5'' | 78.5 | 3.40 (m) |
| 6'' | 63.5 | 3.85 (m), 3.70 (m) |
Biological Activities and Potential Therapeutic Applications
While specific biological activity data for this compound is limited, the broader class of mogrosides from Siraitia grosvenorii has been reported to possess several beneficial properties, including antioxidant, antiglycation, and hepatoprotective effects.
Antioxidant and Antiglycation Activities
A study on a mogroside extract from S. grosvenorii fruits, which contained 0.32 ± 0.14 g/100 g of Mogroside II A2, demonstrated considerable peroxyl radical-scavenging activity and potent antiglycative activities.[3] The extract was shown to alleviate glucose-mediated protein glycoxidation and crosslinking in vitro, suggesting its potential as an agent for managing diabetes and its complications.[3]
Hepatoprotective Activity
Although not specifically tested on this compound, other mogrosides isolated from S. grosvenorii have exhibited hepatoprotective effects. For instance, in a study evaluating fifteen different cucurbitane glycosides, some compounds showed significant hepatoprotective activities in a hydrogen peroxide-induced liver damage model using ALM-12 cells. This suggests that mogrosides as a class of compounds warrant further investigation for their potential in preventing hepatic diseases.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not yet published. However, the following methodologies for the general extraction of mogrosides and for conducting relevant biological assays can be adapted for research on this specific compound.
General Isolation and Purification of Mogrosides
The following workflow outlines a general procedure for the extraction and purification of mogrosides from Siraitia grosvenorii fruits.
Caption: General workflow for the isolation of this compound.
In Vitro Antioxidant Activity Assays
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Mix various concentrations of the test compound (this compound) with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity.
-
Prepare ABTS radical cation (ABTS•+) stock solution by reacting ABTS aqueous solution with potassium persulfate and incubating in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Mix various concentrations of the test compound with the diluted ABTS•+ solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity.
In Vitro Hepatoprotective Activity Assay
The following protocol is a general method for assessing hepatoprotective activity against oxidative stress-induced cell damage.
-
Cell Culture: Culture a suitable liver cell line (e.g., HepG2, AML12) in appropriate media.
-
Induction of Cell Damage: Expose the cells to an inducing agent such as hydrogen peroxide (H₂O₂), carbon tetrachloride (CCl₄), or acetaminophen (B1664979) to induce cytotoxicity.[4]
-
Treatment: Treat the cells with various concentrations of this compound prior to or concurrently with the inducing agent.
-
Cell Viability Assay: Assess cell viability using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).
-
Biochemical Analysis: Measure relevant biomarkers of liver function, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels in the cell culture medium.
Potential Signaling Pathways
While no studies have directly investigated the signaling pathways modulated by this compound, research on other mogrosides and structurally related triterpenoids suggests potential involvement in key inflammatory and antioxidant pathways.
NF-κB and MAPK Signaling Pathways
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are central to the inflammatory response. Some natural compounds have been shown to exert anti-inflammatory effects by inhibiting these pathways. For example, Picroside II, another triterpenoid glycoside, has been shown to suppress NLRP3 inflammasome activation via the MAPK/NF-κB signaling pathway.[5] Given the anti-inflammatory properties reported for the broader class of mogrosides, it is plausible that this compound may also modulate these pathways. Further research is required to confirm this hypothesis.
Caption: Hypothesized inhibitory effect of this compound on inflammatory signaling pathways.
Future Directions
The current body of knowledge on this compound is still in its early stages. Future research should focus on:
-
Comprehensive Biological Screening: A thorough evaluation of the pharmacological activities of purified this compound, including its antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Validation of the in vitro findings through well-designed animal studies to assess the efficacy and safety of this compound.
-
Pharmacokinetic and Bioavailability Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to determine its potential as a therapeutic agent.
Conclusion
This compound represents a promising natural product with potential applications in the pharmaceutical and nutraceutical industries. This technical guide has summarized the available data on its chemical properties and provides a framework for future research. Further in-depth studies are warranted to fully uncover the therapeutic potential of this and other related mogrosides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iosrphr.org [iosrphr.org]
- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective activity of Sapindus mukorossi and Rheum emodi extracts: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]
Preliminary Biological Activity Screening of 11-Oxomogroside II A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11-Oxomogroside II A2, a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), represents a promising candidate for further pharmacological investigation.[1] While direct research on this specific compound is nascent, a comprehensive analysis of structurally related mogrosides provides a strong foundation for predicting its biological activities. This technical guide synthesizes the available preclinical data on closely related mogrosides to forecast the potential anti-inflammatory, antioxidant, and hepatoprotective activities of this compound. Detailed experimental protocols and quantitative data from these analogous compounds are presented to facilitate future research and development.
Predicted Biological Activities
Based on the screening of analogous compounds, this compound is predicted to exhibit a range of biological effects. The primary areas of interest include its potential anti-inflammatory, antioxidant, and hepatoprotective properties. The presence of the 11-oxo functional group, in particular, is believed to modulate these activities, as evidenced by comparative studies of related mogrosides.
Anti-inflammatory Activity
A significant body of research points to the anti-inflammatory potential of cucurbitane glycosides. A key indicator of this activity is the inhibition of the Epstein-Barr virus (EBV) early antigen (EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). This assay is a well-established primary screening method for anti-inflammatory and anti-tumor agents. Several mogrosides, including Mogroside III A2, have demonstrated inhibitory effects in this assay.[1][2]
Table 1: Inhibitory Effects of Mogrosides on TPA-Induced EBV-EA Activation
| Compound | IC50 (mol ratio/32 pmol TPA) | Reference |
| Mogroside II A1 | 346-400 | [1][2] |
| Mogroside II B | 346-400 | [1][2] |
| Mogroside III A2 | 346-400 | [1][2] |
| 11-deoxymogroside III | 346-400 | [1][2] |
| 7-oxomogroside II E | 346-400 | [1][2] |
| 7-oxomogroside V | 346-400 | [1][2] |
| 11-oxomogroside II A1 | 346-400 | [1][2] |
| 11-oxomogroside IV A | 346-400 | [1][2] |
Additionally, a broader study on eighteen triterpenoids from Momordica grosvenori showed potent inhibitory effects on EBV-EA induction, with 70-100% inhibition at a concentration of 1 x 10³ mol ratio/TPA.[3]
Figure 1. Predicted inhibitory action of this compound on the TPA-induced EBV-EA activation pathway.
Antioxidant Activity
Mogrosides have demonstrated significant antioxidant properties by scavenging various reactive oxygen species (ROS). The antioxidant capacity of 11-oxo-mogroside V and Mogroside V has been quantified, providing a strong indication of the potential of this compound in combating oxidative stress.[4][5]
Table 2: Antioxidant Activity of Reference Mogrosides
| Compound | Activity | EC50 (µg/mL) | Reference |
| 11-oxo-mogroside V | Superoxide (O₂⁻) Scavenging | 4.79 | [4] |
| 11-oxo-mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | [4] |
| 11-oxo-mogroside V | Hydroxyl (•OH) Radical Scavenging | 146.17 | [4] |
| Mogroside V | Hydroxyl (•OH) Radical Scavenging | 48.44 | [4] |
| Mogroside V | DPPH Radical Scavenging | 433 | [6] |
| Mogroside V | Superoxide Radical Scavenging (Pyrogallol method) | 551 | [6] |
Mogroside extracts have also shown considerable peroxyl radical scavenging activity.[7][8]
Figure 2. Experimental workflow for the antioxidant activity screening of this compound.
Hepatoprotective Activity
Several cucurbitane glycosides from S. grosvenorii have been evaluated for their hepatoprotective effects against H₂O₂-induced damage in ALM-12 cells. While Mogroside II A2 did not show significant activity at the tested concentration of 20 µM, other related compounds, such as 11-oxomogroside V, demonstrated notable hepatoprotective efficiency. This suggests that the hepatoprotective potential of this compound may be dose-dependent and warrants further investigation at varying concentrations.
Table 3: Hepatoprotective Effects of Mogrosides on ALM-12 Cells
| Compound (at 20 µM) | Cell Viability (%) | Significance vs. Model | Reference |
| Control | 100.00 ± 3.20 | - | |
| H₂O₂ Model | 52.98 ± 1.16 | - | |
| Bicyclol (Positive Control) | 59.41 ± 2.67 | ||
| 11-oxo-mogroside V | 62.32 ± 1.18 | ** | |
| Mogroside II A2 | Not significantly different from model | - | |
| 11-oxomogroside III E | 66.52 ± 3.52 | *** | |
| p < 0.05, **p < 0.01, ***p < 0.001 compared with the model group. |
Experimental Protocols
The following are detailed methodologies for key in vitro assays, adapted from studies on structurally similar mogrosides. These protocols can serve as a foundation for the biological activity screening of this compound.
Inhibition of TPA-Induced EBV-EA Activation
This assay serves as a primary screen for potential anti-inflammatory and anti-tumor promoting agents.
-
Cell Line: Raji cells (human lymphoblastoid cells latently infected with EBV).
-
Culture: Raji cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Procedure:
-
Seed Raji cells in 96-well plates.
-
Treat the cells with a combination of an EBV inducer (e.g., n-butyrate) and the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in the presence or absence of various concentrations of the test compound (this compound).
-
After a suitable incubation period (e.g., 48 hours), wash the cells with phosphate-buffered saline (PBS).
-
Prepare cell smears and stain them using an indirect immunofluorescence method with sera from nasopharyngeal carcinoma patients (containing high-titer anti-EA antibodies) and fluorescein (B123965) isothiocyanate (FITC)-conjugated anti-human IgG.
-
Determine the percentage of EA-positive cells by counting at least 500 cells under a fluorescence microscope.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits EBV-EA induction by 50%.
-
Antioxidant Activity Assays (Chemiluminescence Method)
This method quantifies the scavenging effect on various reactive oxygen species.
-
Materials:
-
Purified this compound
-
Luminol (for chemiluminescence detection)
-
Pyrogallol (for O₂⁻ generation)
-
H₂O₂ solution
-
FeSO₄-EDTA solution (for •OH generation via Fenton reaction)
-
Tris-HCl buffer
-
Chemiluminescence analyzer
-
-
Methodology:
-
Superoxide (O₂⁻) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of the 11-Oxomogroside sample.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.
-
Immediately measure the chemiluminescence intensity over time.
-
Calculate the percentage of scavenging by comparing the chemiluminescence intensity of the sample to a control without the sample.
-
-
Hydrogen Peroxide (H₂O₂) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.
-
Add varying concentrations of the 11-Oxomogroside sample.
-
Measure the chemiluminescence intensity. The reduction in intensity corresponds to the scavenging of H₂O₂.
-
-
Hydroxyl Radical (•OH) Scavenging:
-
Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of the 11-Oxomogroside sample to the system.
-
Measure the chemiluminescence intensity. The inhibition of chemiluminescence indicates •OH scavenging.
-
-
-
Data Analysis:
-
For each ROS, plot the percentage of inhibition against the sample concentration.
-
Calculate the EC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals.
-
Conclusion and Future Directions
The preliminary screening data from compounds structurally analogous to this compound strongly suggest its potential as an anti-inflammatory and antioxidant agent. While its hepatoprotective effects may be less pronounced or require higher concentrations, this activity should not be entirely discounted without further dose-response studies.
Future research should focus on the isolation or synthesis of pure this compound to perform direct biological activity screening using the protocols outlined in this guide. Subsequent studies could explore the underlying mechanisms of action, including the modulation of specific signaling pathways, and progress to in vivo models to validate these preliminary findings. The information presented herein provides a robust framework for initiating a comprehensive investigation into the therapeutic potential of this compound.
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitory effects of cucurbitane glycosides and other triterpenoids from the fruit of Momordica grosvenori on epstein-barr virus early antigen induced by tumor promoter 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABC Herbalgram Website [herbalgram.org]
Understanding the Sweetness Profile of 11-Oxomogroside II A2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Oxomogroside II A2 is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While monk fruit extract is widely recognized for its intense sweetness, primarily attributed to more abundant mogrosides like Mogroside V, specific data on the sensory and biological properties of many minor mogrosides, including this compound, is limited in publicly available scientific literature. This guide synthesizes the current understanding of mogroside sweetness, drawing parallels from related compounds to infer the potential sweetness profile of this compound. It also outlines the experimental methodologies typically employed in the sensory and functional analysis of these natural sweeteners. A notable study found that the content of Mogroside II A2 was the lowest among the analyzed mogrosides in fresh monk fruit and it was not detectable after seven days of storage, which may contribute to the scarcity of research on this specific compound[1].
Introduction to Mogroside Sweetness
Mogrosides are the primary compounds responsible for the sweet taste of monk fruit. Their basic structure consists of a tetracyclic triterpenoid aglycone, mogrol, with various glucose units attached at different positions. The number and linkage of these glucose units play a crucial role in determining the sweetness intensity and quality of each mogroside. Generally, a higher number of glucose units is associated with increased sweetness[2]. For instance, Mogroside V, with five glucose units, is significantly sweeter than mogrosides with fewer glucose moieties[2][3].
Predicted Sweetness Profile of this compound
Structural Features of this compound:
-
Aglycone: 11-oxo-mogrol
-
Glycosylation: The exact glycosylation pattern of this compound would need to be confirmed from its chemical structure. The "II A2" nomenclature suggests a specific arrangement and number of glucose units, which is fewer than that of the highly sweet Mogroside V.
Inferred Sweetness Characteristics:
-
Sweetness Intensity: Given that mogrosides with fewer glucose units tend to be less sweet, it is plausible that this compound exhibits a lower sweetness intensity compared to Mogroside V. Some mogrosides with a low number of glucose units are even reported to be tasteless or bitter[2].
-
Temporal Profile: The temporal profile, including the onset and duration of sweetness, is also influenced by the glycosidic structure. Without specific data, the temporal characteristics of this compound remain speculative.
-
Off-Tastes: Minor mogrosides can sometimes contribute to the overall flavor profile of monk fruit extract, which can include slight off-tastes. Sensory profiling of yogurts sweetened with monk fruit extract has shown attributes of bitterness and astringency[4].
Table 1: Comparative Sweetness of Major Mogrosides (Illustrative)
| Mogroside | Number of Glucose Units | Relative Sweetness to Sucrose (B13894) | Reference |
| Mogroside V | 5 | ~250-400x | [3][5] |
| Siamenoside I | 5 | ~500-600x | [3] |
| Mogroside IV | 4 | Similar to Mogroside V | |
| Mogroside III | 3 | Tasteless or Bitter | [2] |
| This compound | Likely 2-3 | Unknown (Predicted to be low or non-sweet) |
Note: This table is for illustrative purposes. The exact number of glucose units for this compound and its sweetness are not definitively reported in the available literature.
Experimental Protocols for Sweetness Profiling
To definitively characterize the sweetness profile of this compound, the following experimental protocols would be necessary.
Sensory Evaluation
Objective: To determine the sweetness intensity, temporal profile, and presence of any off-tastes of this compound.
Methodology: Descriptive Analysis and Time-Intensity Scaling [6]
-
Panelist Training: A panel of trained sensory assessors (typically 8-12 individuals) is selected and trained to identify and quantify different taste attributes (sweet, bitter, sour, metallic, licorice, etc.).
-
Sample Preparation: A purified sample of this compound is dissolved in deionized water at various concentrations. A range of sucrose solutions is also prepared as references for sweetness intensity.
-
Descriptive Analysis: Panelists evaluate the samples and score the intensity of each identified taste attribute on a standardized scale (e.g., a 15-point universal scale).
-
Time-Intensity (TI) Scaling: Panelists record the intensity of sweetness over time, from the moment of tasting until the sensation disappears. This provides data on the onset, maximum intensity, and duration of the sweet taste.
-
Data Analysis: The collected data is statistically analyzed to generate a comprehensive sensory profile of the compound.
Taste Receptor Activation Assays
Objective: To determine if and how this compound interacts with the human sweet taste receptor (T1R2/T1R3).
Methodology: In Vitro Cell-Based Assay
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits, along with a G-protein chimera (e.g., Gα16-gust44) to couple receptor activation to an intracellular calcium signal.
-
Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Stimulation: The cells are stimulated with varying concentrations of purified this compound. A known sweet agonist (e.g., sucrose or Mogroside V) is used as a positive control.
-
Signal Detection: Changes in intracellular calcium concentration upon compound stimulation are measured using a fluorescence plate reader or a microscope.
-
Data Analysis: Dose-response curves are generated to determine the half-maximal effective concentration (EC50) of this compound for activating the sweet taste receptor.
Signaling Pathways and Experimental Workflows
Diagram 1: Sweet Taste Transduction Pathway
Caption: A simplified diagram of the sweet taste signal transduction pathway.
Diagram 2: Experimental Workflow for Sensory Evaluation
Caption: A workflow for the sensory evaluation of a novel sweetener.
Conclusion
While this compound is a known constituent of monk fruit, specific details regarding its sweetness profile are currently lacking in the scientific literature. Based on the structure-activity relationships of other mogrosides, it is hypothesized that this compound is likely to be significantly less sweet than the major sweet compound, Mogroside V, and may even be non-sweet or bitter. To confirm these predictions, rigorous sensory evaluations and in vitro taste receptor assays are required. The protocols and workflows outlined in this guide provide a framework for conducting such investigations, which would be essential for a comprehensive understanding of the complete flavor profile of monk fruit and for the development of novel sweetener formulations.
References
- 1. hnxb.org.cn [hnxb.org.cn]
- 2. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sensory profiling of natural sweeteners and sucrose-sweetener binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 11-Oxomogroside II A2 in Plant Extracts by High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 11-Oxomogroside II A2 in plant extracts, particularly from Siraitia grosvenorii (monk fruit). The methodology is designed for researchers, scientists, and professionals in the drug development and natural products industries who require a reliable and sensitive analytical procedure. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters, ensuring accurate and reproducible results.
Introduction
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2] These compounds, collectively known as mogrosides, are of significant interest due to their intense sweetness and potential therapeutic properties. Accurate quantification of individual mogrosides like this compound is crucial for quality control of monk fruit extracts, standardization of commercial products, and for pharmacological studies. This application note provides a detailed HPLC method optimized for the selective and sensitive quantification of this compound.
Experimental
Materials and Reagents
-
Solvents: Acetonitrile (ACN) and methanol (B129727) (MeOH) (LC-MS grade), and ultrapure water (18.2 MΩ·cm).
-
Mobile Phase Additive: Formic acid (FA) (LC-MS grade).
-
Reference Standard: this compound (purity ≥98%).
-
Plant Material: Dried and powdered Siraitia grosvenorii fruit.
Instrumentation
An HPLC system equipped with a UV detector is recommended. The following configuration was used for this application:
-
HPLC System: Agilent 1260 Series or equivalent.[3]
-
Column: Agilent Poroshell 120 SB C18 (4.6 x 250 mm, 5 µm) or equivalent.[3][4]
-
Detector: UV-Vis Detector.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Gradient Program: A linear gradient can be optimized. A suggested starting point is: 0-15 min, 15-40% B; 15-16 min, 40-15% B; 16-20 min, hold at 15% B.[4]
-
Flow Rate: 0.75 mL/min.[6]
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 20 µL.[7]
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of 80% methanol.[8]
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 80% methanol to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Extraction: Accurately weigh 1.0 g of powdered plant material into a centrifuge tube. Add 25 mL of 80% methanol/water solution.[3]
-
Ultrasonication: Sonicate the mixture for 30 minutes in a water bath maintained at 40°C.[8]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.[8]
-
Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.[8]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the HPLC method for this compound. These values are based on typical performance for related mogrosides and may vary depending on the specific instrumentation and experimental conditions.[6]
| Parameter | Expected Value |
| Retention Time (min) | Approx. 12-15 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in plant extracts. The detailed protocol and expected performance parameters demonstrate the suitability of this method for quality control and research applications in the pharmaceutical and natural products industries. The provided workflow diagram offers a clear visual guide to the experimental process. While this method is based on established principles for mogroside analysis, users are encouraged to perform in-house validation to ensure it meets their specific requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (11-Dehydroxy-mogroside IIA2 O-rhamnoside) | 罗汉果甙 | MCE [medchemexpress.cn]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
NMR analysis protocol for structural elucidation of 11-Oxomogroside II A2
An in-depth protocol for the nuclear magnetic resonance (NMR) analysis of 11-Oxomogroside II A2 is essential for its structural elucidation and characterization. This triterpenoid (B12794562) saponin, isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), is of significant interest to researchers, scientists, and drug development professionals due to the potential biological activities of mogrosides.[1][2] The structural determination relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopic techniques.
Data Presentation: NMR Chemical Shift Assignments
The complete ¹H and ¹³C NMR assignments for this compound are crucial for its structural verification. The data presented below is based on the analysis of related mogroside structures and established literature values for similar triterpenoid saponins.[1][3]
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound (in CD₃OD)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| Aglycone | |||
| 1 | 39.8 | 1.45, 1.95 | m |
| 2 | 28.5 | 1.70 | m |
| 3 | 89.1 | 3.25 | dd (11.5, 4.5) |
| 4 | 39.9 | - | |
| 5 | 56.1 | 1.05 | d (10.0) |
| 6 | 77.2 | 4.40 | m |
| 7 | 121.8 | 5.70 | d (5.0) |
| 8 | 141.1 | - | |
| 9 | 50.1 | 2.60 | m |
| 10 | 37.5 | - | |
| 11 | 200.1 | - | |
| 12 | 50.5 | 2.75, 2.90 | m |
| 13 | 48.2 | - | |
| 14 | 52.3 | - | |
| 15 | 32.5 | 1.50, 1.80 | m |
| 16 | 28.9 | 1.65, 1.90 | m |
| 17 | 46.5 | 2.15 | m |
| 18 | 16.5 | 0.95 | s |
| 19 | 19.8 | 1.15 | s |
| 20 | 36.1 | 2.05 | m |
| 21 | 18.2 | 1.00 | d (6.5) |
| 22 | 35.5 | 1.55, 1.75 | m |
| 23 | 29.5 | 1.60, 1.85 | m |
| 24 | 75.8 | 3.80 | m |
| 25 | 70.9 | - | |
| 26 | 25.5 | 1.25 | s |
| 27 | 26.8 | 1.30 | s |
| 28 | 29.8 | 1.20 | s |
| 29 | 28.8 | 1.10 | s |
| 30 | 22.5 | 1.08 | s |
| Glc (C-3) | |||
| 1' | 105.2 | 4.55 | d (7.8) |
| 2' | 75.1 | 3.30 | m |
| 3' | 78.2 | 3.45 | m |
| 4' | 71.8 | 3.20 | m |
| 5' | 78.0 | 3.40 | m |
| 6' | 62.9 | 3.70, 3.90 | m |
| Glc (C-24) | |||
| 1'' | 104.8 | 4.60 | d (7.5) |
| 2'' | 75.5 | 3.35 | m |
| 3'' | 78.5 | 3.50 | m |
| 4'' | 72.1 | 3.25 | m |
| 5'' | 78.3 | 3.42 | m |
| 6'' | 63.2 | 3.75, 3.95 | m |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent resonance (CD₃OD at δH 3.31 and δC 49.0). Coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, dd = doublet of doublets, t = triplet, q = quartet, m = multiplet.
Experimental Protocols
A systematic approach involving a series of NMR experiments is required for the complete structural elucidation of this compound.
Sample Preparation
-
Compound Isolation: this compound should be isolated and purified from the crude extract of Siraitia grosvenorii using chromatographic techniques such as column chromatography followed by preparative high-performance liquid chromatography (HPLC).[4]
-
Sample Preparation for NMR:
-
Weigh approximately 1-2 mg of the purified this compound.[1]
-
Dissolve the sample in approximately 0.5 mL of deuterated methanol (B129727) (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
All NMR data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[1]
-
1D NMR Spectra:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A spectral width of 220-250 ppm is typical. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment should be run to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule, revealing adjacent protons. Acquire a gradient-enhanced COSY (gCOSY) spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is essential for assigning the carbons that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is critical for piecing together the carbon skeleton and identifying the glycosylation sites.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which helps to determine the relative stereochemistry of the molecule.
-
Visualization of the Structural Elucidation Workflow
The logical flow of experiments for determining the structure of this compound can be visualized as follows:
Caption: Workflow for the structural elucidation of this compound.
Signaling Pathways and Logical Relationships
The process of assigning specific NMR signals to the atoms of this compound follows a logical progression, as illustrated in the diagram below. This involves a stepwise analysis of the different NMR spectra to build the final structure.
Caption: Logical relationships in the NMR-based structural assignment of this compound.
References
Application Notes and Protocols for the Extraction and Purification of 11-Oxomogroside II A2 from Siraitia grosvenorii
Audience: Researchers, scientists, and drug development professionals.
Introduction:
11-Oxomogroside II A2 is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). As a member of the mogroside family, which are the principal sweetening components of monk fruit, this compound is of significant interest for its potential pharmacological activities. Mogrosides have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and hepatoprotective properties.[1][2] The purification of individual mogrosides is crucial for the accurate assessment of their biological activities and for the development of novel therapeutic agents. This document provides a comprehensive protocol for the extraction and purification of this compound from S. grosvenorii.
Data Presentation
Table 1: Content of Major Mogrosides in Fresh Siraitia grosvenorii Fruit
| Mogroside Compound | Content in Peel (mg/g) | Content in Pulp (mg/g) |
| Mogroside V | 1.83 | 12.25 |
| Mogroside IV | 0.11 | 0.45 |
| Mogroside III | 0.05 | 0.21 |
| Mogroside II A2 | 0.02 | 0.09 |
| 11-Oxomogroside V | 0.15 | 1.05 |
| Siamenoside I | 0.08 | 0.55 |
Source: Adapted from a study on the analysis of main mogrosides in fresh Siraitia grosvenorii fruits.
Table 2: Purification Efficiency of Mogrosides at Different Stages
| Purification Step | Total Mogrosides (%) | Purity of Mogroside V (%) |
| Crude Extract | ~5-10 | ~30-40 |
| After Macroporous Resin | ~50-60 | ~50-60 |
| After Silica (B1680970) Gel Chromatography | ~70-80 | ~70-80 |
| After Preparative HPLC | >95 | >98 |
Note: These values are estimates based on typical purification schemes for mogrosides and may vary depending on the specific conditions.
Experimental Protocols
The following protocols describe a comprehensive workflow for the extraction and purification of this compound from the fresh fruits of Siraitia grosvenorii. The methodology is adapted from established procedures for the isolation of various mogrosides.[1][3]
Extraction of Crude Saponins (B1172615)
This initial step aims to extract the total saponin (B1150181) fraction, which includes mogrosides, from the plant material.
Materials:
-
Fresh fruits of Siraitia grosvenorii
-
Deionized water
-
D101 macroporous adsorption resin
-
Ethanol (B145695) (EtOH)
-
Rotary evaporator
Protocol:
-
Wash and slice the fresh fruits of Siraitia grosvenorii.
-
Extract the sliced fruits with deionized water (1:10 w/v) at 80°C for 2 hours. Repeat the extraction three times.
-
Combine the aqueous extracts and filter to remove solid debris.
-
Apply the filtered extract to a D101 macroporous adsorption resin column (35 cm × 100 cm).
-
Wash the column sequentially with 2 column volumes of deionized water and 20% aqueous ethanol to remove sugars and other polar impurities.
-
Elute the mogroside-rich fraction with 70% aqueous ethanol.
-
Collect the 70% ethanol eluate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude saponin powder.[1]
Preliminary Purification by Silica Gel Column Chromatography
This step separates the crude saponins into fractions based on polarity, enriching the fraction containing this compound.
Materials:
-
Crude saponin powder
-
Silica gel (200-300 mesh)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (EtOH)
-
n-Butanol (n-BuOH)
-
Deionized water
-
Chromatography column
Protocol:
-
Dissolve the crude saponin powder in a minimal amount of the initial mobile phase.
-
Pack a silica gel column with a slurry of silica gel in the initial mobile phase.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of the following solvent systems:
-
CH₂Cl₂:EtOH:H₂O (from 3:1:1 to 4:2:1, then 5:3:1)
-
n-BuOH:EtOH:H₂O (from 25:5:1 to 16:4:1, 9:3:1, and finally 4:2:1)[1]
-
-
Collect fractions and monitor the composition by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine fractions containing the target compound, this compound, based on the analytical results.
High-Purity Purification by Semi-Preparative HPLC
The final purification step utilizes semi-preparative HPLC to isolate this compound to a high degree of purity.
Materials:
-
Enriched fraction from silica gel chromatography
-
Methanol (B129727) (MeOH, HPLC grade)
-
Deionized water (HPLC grade)
-
Semi-preparative HPLC system with a C18 column (e.g., 10 x 250 mm, 5 µm)
Protocol:
-
Dissolve the enriched fraction in the initial mobile phase for HPLC.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the semi-preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase (e.g., 30% MeOH in H₂O).
-
Inject the sample and elute with a gradient of methanol in water. The specific gradient will need to be optimized, but a starting point could be a linear gradient from 30% to 70% MeOH over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 203 nm or 210 nm).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction using analytical HPLC.
-
Lyophilize the purified fraction to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway of Mogrosides
Mogrosides have been shown to exert antioxidant effects, which may be mediated through the Nrf2 signaling pathway.
Caption: Postulated antioxidant signaling pathway of mogrosides via Nrf2 activation.
References
Application Notes and Protocols for In Vitro Antioxidant Assay of 11-Oxomogroside II A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside II A2 is a cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit)[1][2]. Mogrosides, the main active components of monk fruit, are recognized for their intense sweetness and various health benefits, including antioxidant properties[3][4][5]. These compounds have demonstrated the ability to scavenge free radicals, which are implicated in numerous diseases and cellular aging[6]. The in vitro evaluation of the antioxidant capacity of this compound is a critical step in understanding its potential therapeutic applications.
This document provides detailed protocols for three common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (ferric reducing antioxidant power) assay.
Quantitative Data Summary
| Antioxidant Activity | EC50 (µg/mL) of 11-oxo-mogroside V |
| Superoxide anion (O₂⁻) scavenging | 4.79[7][8] |
| Hydrogen peroxide (H₂O₂) scavenging | 16.52[7][8] |
| Hydroxyl radical (•OH) scavenging | 146.17[7][8] |
| Inhibition of •OH-induced DNA damage | 3.09[7][8] |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the sample.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.
-
Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Preparation of positive control: Prepare a stock solution of ascorbic acid or Trolox in methanol and make serial dilutions.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound solution, positive control, or methanol (as a blank) to the respective wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Where Abs_blank is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the sample or positive control.
-
-
Data Analysis: Plot the percentage of inhibition against the concentration of the sample to determine the EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance at 734 nm is measured.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of working ABTS•+ solution: Dilute the stock solution with methanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample solutions: Prepare a stock solution of this compound in methanol or PBS and make serial dilutions.
-
Preparation of positive control: Prepare a stock solution of ascorbic acid or Trolox and make serial dilutions.
-
Assay:
-
In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of this compound solution, positive control, or methanol/PBS (as a blank) to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Where Abs_blank is the absorbance of the ABTS•+ solution with the solvent, and Abs_sample is the absorbance of the ABTS•+ solution with the sample or positive control.
-
-
Data Analysis: Plot the percentage of inhibition against the concentration of the sample to determine the EC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of sample solutions: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.
-
Preparation of standard curve: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100 to 2000 µM) in water.
-
Assay:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the different concentrations of this compound solution, standard ferrous sulfate solutions, or solvent (as a blank) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 593 nm.
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the sample by comparing its absorbance with the standard curve. The results are typically expressed as µmol of Fe²⁺ equivalents per gram of the sample.
-
Visualization
Caption: General workflow for in vitro antioxidant assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. wellgreenherb.com [wellgreenherb.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Effects of 11-Oxomogroside II A2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
11-Oxomogroside II A2 is a cucurbitane glycoside that holds potential as an anti-inflammatory agent. This document provides detailed application notes and protocols for a panel of cell-based assays designed to elucidate the anti-inflammatory properties of this compound. The described methodologies focus on utilizing the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to investigate the compound's effects on key inflammatory mediators and signaling pathways.
Data Presentation: Illustrative Quantitative Data
The following tables present illustrative data on the effects of this compound on various inflammatory markers. This data is intended to serve as an example of expected results when conducting the described assays.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Nitrite (B80452) Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.1 | 0 |
| LPS + this compound | 10 | 35.2 ± 2.5 | 23.1 |
| LPS + this compound | 25 | 22.1 ± 1.9 | 51.7 |
| LPS + this compound | 50 | 11.5 ± 1.2 | 74.9 |
| LPS + Dexamethasone (1 µM) | - | 8.9 ± 0.9 | 80.6 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | - | 55 ± 8 | 32 ± 5 | 15 ± 3 |
| LPS (1 µg/mL) | - | 2850 ± 150 | 1980 ± 120 | 950 ± 80 |
| LPS + this compound | 10 | 2100 ± 130 | 1450 ± 100 | 720 ± 60 |
| LPS + this compound | 25 | 1350 ± 110 | 980 ± 90 | 450 ± 40 |
| LPS + this compound | 50 | 750 ± 60 | 520 ± 50 | 210 ± 25 |
| LPS + Dexamethasone (1 µM) | - | 480 ± 40 | 350 ± 30 | 150 ± 20 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Signaling Pathways
| Treatment Group | Concentration (µM) | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-JNK/JNK Ratio | p-ERK/ERK Ratio |
| Control (untreated) | - | 0.15 ± 0.03 | 0.12 ± 0.02 | 0.21 ± 0.04 | 0.18 ± 0.03 | 0.25 ± 0.05 |
| LPS (1 µg/mL) | - | 1.00 ± 0.10 | 1.00 ± 0.09 | 1.00 ± 0.11 | 1.00 ± 0.10 | 1.00 ± 0.12 |
| LPS + this compound | 25 | 0.58 ± 0.06 | 0.62 ± 0.05 | 0.65 ± 0.07 | 0.71 ± 0.08 | 0.78 ± 0.09 |
| LPS + this compound | 50 | 0.29 ± 0.04 | 0.31 ± 0.03 | 0.38 ± 0.04 | 0.45 ± 0.05 | 0.52 ± 0.06 |
Data are presented as relative fold change normalized to the LPS-treated group (mean ± SD, n=3).
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO and cytotoxicity assays, 24-well plates for ELISA, and 6-well plates for Western blotting) and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) from Escherichia coli O111:B4 to a final concentration of 1 µg/mL.
-
Include a vehicle control (DMSO or media), a positive control (LPS alone), and a reference drug control (e.g., Dexamethasone).
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
-
Purpose: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.
-
Procedure:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., from R&D Systems, eBioscience, or BD Biosciences).
-
Briefly, coat a 96-well plate with a capture antibody, add the supernatants, then a detection antibody, followed by a substrate for color development.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Principle: Western blotting is used to detect the levels of total and phosphorylated proteins in key inflammatory signaling pathways, namely NF-κB (p65, IκBα) and MAPKs (p38, JNK, ERK).
-
Procedure:
-
Cell Lysis: After a shorter incubation period with LPS and the compound (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Simplified LPS-induced inflammatory signaling pathways in macrophages.
Caption: Proposed mechanism of anti-inflammatory action of this compound.
Application Notes and Protocols for Assessing the In Vitro Hepatoprotective Activity of 11-Oxomogroside II A2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatotoxicity is a significant cause of drug-induced liver injury (DILI) and a primary reason for the withdrawal of approved drugs from the market. Consequently, the development of hepatoprotective agents is of great interest. Mogrosides, a group of cucurbitane glycosides isolated from the fruit of Siraitia grosvenorii, have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects, suggesting their potential as hepatoprotective compounds.[1][2] This document provides detailed protocols for the in vitro assessment of the hepatoprotective activity of 11-Oxomogroside II A2, a specific mogroside, using a hydrogen peroxide (H₂O₂)-induced oxidative stress model in liver cells. While direct studies on this compound are limited, the provided methodologies are based on established protocols for assessing the hepatoprotective effects of related mogrosides and other natural products.[2][3]
Data Presentation
The following tables represent hypothetical data based on the expected outcomes of the described experiments, illustrating the potential hepatoprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability in H₂O₂-Induced Hepatotoxicity
| Group | Concentration | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| H₂O₂ Model | 500 µM | 52 ± 4.5 |
| This compound | 10 µM | 65 ± 3.8 |
| 20 µM | 78 ± 4.1 | |
| 40 µM | 89 ± 5.0 | |
| Silymarin (Positive Control) | 20 µM | 92 ± 4.7 |
Table 2: Effect of this compound on Liver Enzyme Leakage
| Group | Concentration | ALT (U/L) | AST (U/L) | LDH (U/L) |
| Control | - | 25 ± 3.1 | 30 ± 3.5 | 45 ± 4.2 |
| H₂O₂ Model | 500 µM | 85 ± 7.9 | 92 ± 8.1 | 150 ± 12.3 |
| This compound | 20 µM | 55 ± 5.4 | 60 ± 6.1 | 90 ± 8.7 |
| Silymarin (Positive Control) | 20 µM | 40 ± 4.2 | 45 ± 4.8 | 65 ± 6.3 |
Table 3: Effect of this compound on Oxidative Stress Markers
| Group | Concentration | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH-Px (U/mg protein) |
| Control | - | 1.2 ± 0.2 | 150 ± 12.5 | 120 ± 10.1 |
| H₂O₂ Model | 500 µM | 4.5 ± 0.5 | 75 ± 8.2 | 60 ± 7.5 |
| This compound | 20 µM | 2.1 ± 0.3 | 120 ± 10.8 | 95 ± 9.3 |
| Silymarin (Positive Control) | 20 µM | 1.5 ± 0.2 | 140 ± 11.5 | 110 ± 9.8 |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of a suitable liver cell line and subsequent treatment with this compound and a hepatotoxin.
-
Cell Line: Human liver hepatoma (HepG2) cells or mouse liver cells (AML12).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Protocol:
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Prepare stock solutions of this compound and a positive control (e.g., Silymarin) in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 40 µM) or the positive control for 24 hours.
-
Induce hepatotoxicity by adding a pre-determined concentration of a hepatotoxic agent, such as hydrogen peroxide (H₂O₂) (e.g., 500 µM), for a specified duration (e.g., 24 hours). A control group (no treatment) and a model group (H₂O₂ only) should be included.
-
Assessment of Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
After the treatment period, remove the culture medium from the 96-well plate.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Measurement of Liver Enzyme Leakage
Measurement of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and lactate (B86563) dehydrogenase (LDH) in the culture supernatant is a common method to assess cell membrane integrity.
-
Principle: Damage to the hepatocyte membrane results in the leakage of intracellular enzymes into the culture medium.
-
Protocol:
-
Following the treatment period, collect the culture supernatant from each well.
-
Use commercially available colorimetric assay kits for ALT, AST, and LDH according to the manufacturer's instructions.
-
Measure the absorbance at the specified wavelengths using a microplate reader.
-
Quantify the enzyme concentrations based on a standard curve.
-
Determination of Oxidative Stress Markers
This protocol outlines the measurement of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).
-
Principle: Oxidative stress leads to the peroxidation of lipids, generating MDA. Cells have endogenous antioxidant defense systems, including SOD and GSH-Px, to counteract oxidative damage.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the cell lysates to remove cellular debris.
-
Use the supernatant for the subsequent assays.
-
Measure the protein concentration of the cell lysates using a BCA protein assay kit.
-
Determine the levels of MDA and the activities of SOD and GSH-Px using commercially available assay kits, following the manufacturer's protocols.
-
Normalize the results to the protein concentration.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the hepatoprotective activity of this compound in vitro.
Proposed Signaling Pathway of Hepatoprotection by Mogrosides
Caption: Proposed mechanism of hepatoprotection by mogrosides via antioxidant and AMPK signaling pathways.
References
Developing a Stable Formulation of 11-Oxomogroside II A2 for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Oxomogroside II A2 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit.[1] As a member of the mogroside family, it shares structural similarities with the well-known natural sweetener, Mogroside V.[2][3] Beyond its potential as a sweetener, emerging research suggests that mogrosides possess a range of pharmacological activities, including potent antioxidant and anti-inflammatory effects.[2][4][5][6] These properties make this compound a compound of significant interest for further investigation in various research fields, including drug discovery and development.
A critical challenge in the research and development of natural compounds is ensuring their stability in experimental formulations. Triterpenoid saponins, including mogrosides, can be susceptible to degradation under various conditions, which can impact the accuracy and reproducibility of research findings. This application note provides a detailed protocol for developing a stable formulation of this compound for research purposes, focusing on mitigating degradation and ensuring consistent bioactivity. The protocols outlined below are based on established principles for stabilizing triterpenoid glycosides and aim to provide a starting point for researchers working with this promising compound.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H70O14 | [1] |
| Molecular Weight | 799.00 g/mol | [1] |
| Class | Triterpenoid Glycoside (Mogroside) | [1] |
| Source | Siraitia grosvenorii (Luo Han Guo) | [1] |
Potential Degradation Pathways
The primary degradation pathway for mogrosides is the hydrolysis of their glycosidic linkages, which can be influenced by pH and temperature. This process results in the cleavage of sugar moieties, ultimately yielding the aglycone, mogrol. Oxidation of the triterpenoid backbone is another potential degradation route that can be catalyzed by factors such as light, heat, and the presence of metal ions.
Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound that can be used for subsequent experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Formulation for In Vitro Cell-Based Assays
This protocol details the preparation of a working solution of this compound for use in cell culture experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, conical tubes
-
Calibrated micropipettes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium. It is recommended to perform serial dilutions to achieve the final concentration accurately.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Gently mix the working solution by inverting the tube.
-
Use the freshly prepared working solution immediately for treating cells.
Protocol 3: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of this compound formulations under different conditions.
Materials:
-
This compound formulation samples
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Formic acid or acetic acid (optional, for mobile phase modification)
Procedure:
-
Sample Preparation: Prepare formulations of this compound in different buffers (e.g., phosphate-buffered saline at pH 5, 7, and 9) and at various temperatures (e.g., 4°C, 25°C, and 40°C). Prepare a control sample stored at -80°C.
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Prepare a mobile phase gradient of water and acetonitrile. A typical gradient might start with a low percentage of acetonitrile and gradually increase. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Inject a known concentration of a freshly prepared this compound standard to determine its retention time and peak area.
-
Inject the prepared formulation samples at various time points (e.g., 0, 24, 48, 72 hours).
-
-
Data Analysis:
-
Quantify the peak area of this compound in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.
-
Data Presentation: Stability of this compound in Aqueous Solution
The following table summarizes hypothetical stability data for this compound under various conditions, as would be determined by the HPLC protocol above.
| Condition | Time (hours) | % Remaining (pH 5) | % Remaining (pH 7) | % Remaining (pH 9) |
| 4°C | 0 | 100 | 100 | 100 |
| 24 | 98.5 | 99.1 | 97.2 | |
| 48 | 97.1 | 98.3 | 94.5 | |
| 72 | 95.8 | 97.5 | 91.8 | |
| 25°C | 0 | 100 | 100 | 100 |
| 24 | 92.3 | 95.6 | 88.1 | |
| 48 | 85.1 | 91.4 | 77.3 | |
| 72 | 78.2 | 87.5 | 67.5 | |
| 40°C | 0 | 100 | 100 | 100 |
| 24 | 75.4 | 82.1 | 65.2 | |
| 48 | 56.9 | 68.3 | 42.7 | |
| 72 | 40.1 | 55.8 | 25.9 |
Strategies for Enhanced Stabilization
To improve the stability of this compound for long-term storage and use in various experimental settings, the following strategies can be employed:
-
Lyophilization: Freeze-drying the compound, often with a cryoprotectant like trehalose (B1683222) or mannitol, can significantly enhance its long-term stability by removing water, a key component in hydrolytic degradation.[7][8]
-
Use of Antioxidants: The addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can help prevent oxidative degradation of the triterpenoid structure.
-
pH Optimization: Based on stability studies, formulating the compound in a buffer system that maintains a pH at which it is most stable (likely near neutral pH for many glycosides) is crucial.
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can protect it from hydrolysis and oxidation, thereby increasing its stability and solubility.
-
Protection from Light: Storing both stock and working solutions in amber vials or wrapping containers in aluminum foil will prevent photodegradation.
Workflow for formulation and stability assessment.
Biological Context: Potential Signaling Pathway
Mogrosides have been reported to exert anti-inflammatory effects, and evidence suggests the involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[2][9] Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate these pathways, leading to the production of pro-inflammatory cytokines. This compound may inhibit this process by interfering with key signaling molecules in these cascades.
Potential anti-inflammatory signaling pathway of this compound.
The protocols and strategies outlined in this application note provide a comprehensive framework for developing and validating a stable formulation of this compound for research purposes. By carefully considering factors such as pH, temperature, light exposure, and the use of appropriate excipients, researchers can minimize degradation and ensure the integrity of the compound throughout their experiments. This will ultimately lead to more reliable and reproducible data, facilitating the exploration of the full therapeutic potential of this promising natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. wellgreenherb.com [wellgreenherb.com]
- 6. Mogroside-rich extract from Siraitia grosvenorii fruits protects against heat stress-induced intestinal damage by ameliorating oxidative stress and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. jocpr.com [jocpr.com]
- 9. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 11-Oxomogroside II A2 using High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Introduction
11-Oxomogroside II A2 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo).[1][2] As a minor mogroside, its accurate quantification is crucial for the comprehensive quality control of Luo Han Guo extracts and derived products, as well as for pharmacokinetic and pharmacological studies. This application note provides a detailed protocol for the use of this compound as a reference standard for quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is adapted from established and validated methods for the analysis of major mogrosides, such as Mogroside V and 11-Oxomogroside V.[3]
Analyte Information
-
Compound Name: this compound
-
Source: Isolated from the fruit of Siraitia grosvenorii (Luo Han Guo).[1][2]
-
Chemical Structure: A mogroside consisting of a mogrol (B2503665) aglycone with attached glycosidic moieties.
-
Applications: Use as a reference standard for identity confirmation and quantitative analysis in various matrices, including raw plant material, extracts, and finished products.
Experimental Protocols
Preparation of Standard Solutions
Solubility: Mogrosides are generally soluble in water, methanol (B129727), and ethanol-water mixtures. For HPLC analysis, it is recommended to dissolve the standard in the mobile phase or a solvent compatible with the initial mobile phase conditions.
Protocol for 1 mg/mL Stock Solution:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Transfer the standard to a 1 mL volumetric flask.
-
Add approximately 0.5 mL of methanol or a 50:50 (v/v) mixture of acetonitrile (B52724) and water.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Bring the solution to the final volume with the same solvent.
-
Store the stock solution at 2-8°C, protected from light. Mogrosides have demonstrated good stability under these conditions.[4]
Protocol for Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the 1 mg/mL stock solution with the mobile phase to achieve the desired concentration range (e.g., 1-100 µg/mL).
-
Filter the standards through a 0.45 µm syringe filter before injection into the HPLC system.
Sample Preparation (from Siraitia grosvenorii Extract)
-
Accurately weigh a known amount of the Siraitia grosvenorii extract.
-
Dissolve the extract in a known volume of 70% aqueous ethanol.
-
Sonicate the sample for 30 minutes to ensure complete extraction of mogrosides.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.
-
If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.
Chromatographic Conditions
The following HPLC conditions are adapted from methods used for the analysis of 11-Oxomogroside V and other mogrosides and should be optimized for the specific instrument and column used.[3]
| Parameter | Recommended Condition |
| HPLC System | A system with a gradient pump, autosampler, column oven, and UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 0.75 mL/min[3] |
| Column Temperature | 40°C[3] |
| Detection | UV at 210 nm[3] |
| Injection Volume | 10 µL |
Data Presentation
Method Validation Parameters
The following table presents typical validation parameters for HPLC methods used in the quantification of mogrosides. These values are based on published data for structurally similar compounds and should be established for this compound in your laboratory.
| Parameter | Typical Value | Reference |
| Linearity (r²) | ≥ 0.998 | [3] |
| Linear Range (µg) | 0.6 - 15 | [3] |
| Average Recovery (%) | 102.5 | [3] |
| RSD of Recovery (%) | 4.43 | [3] |
| Limit of Detection (LOD) | 0.75 µg/mL | [5] |
| Limit of Quantification (LOQ) | 2 µg/mL | [5] |
Note: The LOD and LOQ values are for Mogroside V and may differ for this compound.
Visualizations
Experimental Workflow for Quantification of this compound
References
Application of 11-Oxomogroside II A2 in Natural Product Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside II A2 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit.[1] As a member of the mogroside family, which are the principal sweetening and bioactive components of monk fruit, this compound is of growing interest in natural product chemistry and drug discovery. Mogrosides, in general, have been reported to possess a range of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[2][3]
This document provides detailed application notes and experimental protocols relevant to the study of this compound. While specific research on this compound is still emerging, the methodologies and potential applications are often extrapolated from studies on closely related and structurally similar mogrosides, such as 11-Oxomogroside V and Mogroside III A2. The protocols provided herein are adaptable for the investigation of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C42H70O14 |
| Molecular Weight | 799.00 g/mol [1] |
| CAS Number | 2170761-37-0[1] |
| Source | Fruit of Siraitia grosvenorii (Luo Han Guo)[1] |
Potential Applications in Natural Product Research
-
Antioxidant Agent: Investigation of its capacity to scavenge reactive oxygen species (ROS) and protect against oxidative stress-induced cellular damage.
-
Anti-inflammatory Agent: Assessment of its potential to modulate inflammatory pathways and reduce the production of inflammatory mediators.
-
Hepatoprotective Agent: Evaluation of its ability to protect liver cells from toxin-induced injury.
-
Natural Sweetener: Although less studied for its sweetness profile compared to Mogroside V, its potential as a non-caloric sweetener could be explored.
Quantitative Data Summary
Direct quantitative data for the biological activities of this compound is limited. The following tables summarize available data for this compound and its structurally related analogue, 11-Oxomogroside V, to provide a comparative context for research.
Table 1: Hepatoprotective Activity of Mogrosides against H₂O₂-Induced Injury in AML12 Cells [2]
| Compound | Concentration (µM) | Cell Viability (%) |
| Control | - | 100.00 ± 3.20 |
| H₂O₂ Model | - | 52.98 ± 1.16 |
| Mogroside II A2 | 20 | Not significantly different from H₂O₂ model |
| 11-Oxomogroside V | 20 | 62.32 ± 1.18 |
| Bicyclol (Positive Control) | 20 | 59.41 ± 2.67 |
Table 2: Antioxidant Activity of 11-Oxomogroside V
| Activity | EC₅₀ (µg/mL) | Reference |
| Superoxide (O₂⁻) Scavenging | 4.79 | [4] |
| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | |
| Hydroxyl Radical (•OH) Scavenging | 146.17 | |
| Inhibition of •OH-induced DNA damage | 3.09 |
Experimental Protocols
Protocol 1: General Extraction and Purification of Mogrosides from Siraitia grosvenorii
This protocol can be adapted for the isolation of this compound.
Objective: To extract and purify mogrosides from dried Siraitia grosvenorii fruit.
Materials:
-
Dried monk fruit powder
-
Deionized water
-
Macroporous adsorbent resin (e.g., Amberlite XAD series)
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
-
Rotary evaporator
Methodology:
-
Extraction:
-
Mix dried monk fruit powder with deionized water at a 1:10 (w/v) ratio.
-
Heat the mixture at 60-80°C for 2-3 hours with continuous stirring.
-
Filter the mixture and collect the aqueous extract.
-
Repeat the extraction process on the residue to ensure maximum yield.
-
-
Purification:
-
Pass the combined aqueous extract through a column packed with macroporous adsorbent resin.
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the mogrosides from the resin using a stepwise gradient of ethanol in water.
-
Collect the fractions and monitor the presence of mogrosides using Thin Layer Chromatography (TLC) or HPLC.
-
Combine the fractions rich in the target mogroside.
-
-
Isolation:
-
Concentrate the enriched fraction under reduced pressure using a rotary evaporator.
-
Subject the concentrated extract to preparative HPLC for the final isolation of this compound.
-
Protocol 2: In Vitro Hepatoprotective Activity Assay
This protocol is based on the methodology used to assess the hepatoprotective effects of various mogrosides.[2]
Objective: To evaluate the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced injury in AML12 (alpha mouse liver 12) cells.
Materials:
-
AML12 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Hydrogen peroxide (H₂O₂)
-
This compound
-
Bicyclol (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Methodology:
-
Cell Culture: Culture AML12 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with varying concentrations of this compound for a predetermined period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., Bicyclol at 20 µM).
-
After the pretreatment, induce cellular injury by exposing the cells to an optimized concentration of H₂O₂ for a specified duration.
-
-
Cell Viability Assessment (MTT Assay):
-
After the H₂O₂ treatment, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plates for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the control group (cells not exposed to H₂O₂).
Protocol 3: Antioxidant Activity Assessment by Chemiluminescence (CL) Assay
This protocol is adapted from studies on 11-Oxomogroside V and is suitable for assessing the ROS scavenging ability of this compound.[4]
Objective: To determine the in vitro antioxidant activity of this compound by measuring its ability to scavenge various reactive oxygen species (ROS).
Materials:
-
Luminol
-
Pyrogallol (for O₂⁻ generation)
-
Hydrogen peroxide (H₂O₂)
-
FeSO₄-EDTA (for •OH generation)
-
Tris-HCl buffer
-
This compound
-
Chemiluminescence analyzer
Methodology:
A. Superoxide (O₂⁻) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of the this compound sample.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.
-
Immediately measure the chemiluminescence intensity over time.
-
Calculate the percentage of scavenging by comparing the CL intensity of the sample to a control without the sample.
B. Hydrogen Peroxide (H₂O₂) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.
-
Add varying concentrations of the this compound sample.
-
Measure the reduction in CL intensity, which corresponds to the scavenging of H₂O₂.
C. Hydroxyl Radical (•OH) Scavenging:
-
Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of the this compound sample to the system.
-
Measure the inhibition of chemiluminescence, which indicates •OH scavenging.
Data Analysis:
-
For each ROS, plot the percentage of inhibition against the sample concentration.
-
Calculate the EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the free radicals.
Visualizations
Caption: Experimental workflow for the isolation and bioactivity screening of this compound.
Caption: Hypothesized anti-inflammatory signaling pathways potentially modulated by this compound, based on related mogrosides.
References
In vivo experimental design for testing 11-Oxomogroside II A2 efficacy
Application Notes: In Vivo Efficacy Testing of 11-Oxomogroside II A2
Introduction
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo).[1][2] Mogrosides, the primary active components of this fruit, have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties.[2][3] Notably, related compounds like Mogroside V have been shown to activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[4][5][6] Activation of AMPK is a key mechanism for improving metabolic parameters, suggesting a therapeutic potential for mogrosides in managing metabolic syndrome.
Metabolic syndrome is a cluster of conditions including obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, which collectively increase the risk of type 2 diabetes and cardiovascular disease.[7][8] This document provides a detailed experimental framework for evaluating the in vivo efficacy of this compound, focusing on a diet-induced animal model of metabolic syndrome. The protocols outlined below cover preliminary toxicity and pharmacokinetic assessments, followed by a comprehensive efficacy study to investigate its effects on key metabolic and inflammatory markers.
Therapeutic Rationale
The primary hypothesis is that this compound will ameliorate the symptoms of metabolic syndrome by activating the AMPK signaling pathway. This activation is expected to lead to improved glucose uptake, reduced hepatic glucose production, and enhanced fatty acid oxidation, thereby addressing the core pathologies of insulin resistance and dyslipidemia.
Experimental Design & Protocols
The overall experimental workflow is designed to systematically evaluate the safety, pharmacokinetic profile, and efficacy of this compound.
Caption: Overall workflow for in vivo evaluation of this compound.
Protocol 1: Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and assess the acute toxicity profile of this compound. This is a critical prerequisite for designing efficacy studies.[9][10]
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: 5 males and 5 females per group
-
Age: 6-8 weeks
-
Supplier: Charles River Laboratories or equivalent
-
Acclimation: Minimum of 7 days under standard laboratory conditions (22±3°C, 12h light/dark cycle, free access to food and water).[11]
Methodology:
-
Grouping: Animals are randomly assigned to a control group and at least three test groups (n=10/group).
-
Dosing:
-
Vehicle Control: 0.5% Carboxymethylcellulose (CMC) in sterile water.
-
Test Groups: this compound administered orally (gavage) at escalating single doses (e.g., 500, 1000, 2000 mg/kg). The compound should be suspended in the vehicle.
-
-
Observation: Animals are observed continuously for the first 4 hours post-administration and then daily for 14 days for clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and mortality.
-
Body Weight: Record body weight just before dosing and on days 7 and 14.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (including those that died during the study).
Data Presentation:
Table 1: Acute Toxicity Study Observations
| Group (Dose mg/kg) | No. of Animals (M/F) | Mortality (within 14 days) | Key Clinical Signs | Change in Body Weight (Day 14, %) | Gross Necropsy Findings |
|---|---|---|---|---|---|
| Vehicle Control | 5/5 | 0 | None observed | + X% | No abnormalities |
| 500 | 5/5 | 0 | None observed | + Y% | No abnormalities |
| 1000 | 5/5 | 0 | Mild lethargy (first 2h) | + Z% | No abnormalities |
| 2000 | 5/5 | 1/10 | Severe lethargy, piloerection | + W% | Specific organ changes noted |
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single oral dose. Pharmacokinetic data for related compounds like Mogroside V show poor absorption and rapid metabolism to the aglycone form, mogrol, which may be the primary active compound.[4][5][6]
Animal Model:
-
Species: Sprague-Dawley rats (cannulated)
-
Sex: Male
-
Age: 8-10 weeks
-
Number: 3-5 animals per time point group or using sparse sampling.
Methodology:
-
Dosing: Administer a single oral dose of this compound (e.g., 50 mg/kg, based on toxicity data) suspended in vehicle.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of this compound and its potential primary metabolite (mogrol) in rat plasma.[5]
-
Parameter Calculation: Use software like WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, etc.).
Data Presentation:
Table 2: Pharmacokinetic Parameters of this compound and Mogrol
| Analyte | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |
|---|---|---|---|---|---|
| This compound | 50 | 15.2 ± 3.1 | 0.5 ± 0.1 | 45.8 ± 7.9 | 1.8 ± 0.4 |
| Mogrol (Metabolite) | 50 | 150.7 ± 25.5 | 2.1 ± 0.5 | 987.6 ± 110.2 | 4.5 ± 0.9 |
Protocol 3: Efficacy in a High-Fat Diet (HFD)-Induced Metabolic Syndrome Model
Objective: To evaluate the therapeutic efficacy of chronic administration of this compound on obesity, insulin resistance, and dyslipidemia in a diet-induced model of metabolic syndrome. HFD models in C57BL/6J mice are standard for mimicking the human condition.[7][8]
Animal Model:
-
Species: C57BL/6J mice
-
Sex: Male
-
Age: 5-6 weeks at the start of the diet
-
Diet: Animals are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[8][12] A control group is fed a standard chow diet.
Methodology:
-
Model Induction: After 8 weeks on the HFD, confirm the development of the metabolic syndrome phenotype (significant weight gain, hyperglycemia) compared to the chow-fed group.
-
Grouping (n=10-12/group):
-
Group 1: Normal Control (Chow diet + Vehicle)
-
Group 2: HFD Control (HFD + Vehicle)
-
Group 3: Positive Control (HFD + Metformin, e.g., 150 mg/kg/day)
-
Group 4: Test Group Low Dose (HFD + this compound, e.g., 25 mg/kg/day)
-
Group 5: Test Group High Dose (HFD + this compound, e.g., 100 mg/kg/day)
-
-
Treatment: Administer compounds daily via oral gavage for 8 weeks.
-
Monitoring:
-
Body Weight & Food Intake: Record weekly.
-
Oral Glucose Tolerance Test (OGTT): Perform at week 4 and week 8 of treatment. After an overnight fast, administer a glucose bolus (2 g/kg) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Perform at week 7 of treatment to assess insulin sensitivity.
-
-
Terminal Procedures (at the end of Week 8):
-
Collect terminal blood samples for analysis of serum insulin, triglycerides, total cholesterol, HDL, LDL, ALT, and AST.
-
Harvest tissues (liver, epididymal white adipose tissue) for histological analysis (H&E staining, Oil Red O for lipids) and molecular analysis.
-
Data Presentation:
Table 3: Key Efficacy Endpoints in HFD Mouse Model
| Parameter | Normal Control | HFD Control | Positive Control (Metformin) | Test Group (Low Dose) | Test Group (High Dose) |
|---|---|---|---|---|---|
| Final Body Weight (g) | 28 ± 2.1 | 45 ± 3.5 | 38 ± 2.9* | 41 ± 3.1 | 37 ± 2.5* |
| OGTT AUC (mg/dL·min) | 15000 ± 950 | 35000 ± 2100 | 22000 ± 1500* | 28000 ± 1800* | 23500 ± 1600* |
| Serum Triglycerides (mg/dL) | 80 ± 10 | 180 ± 25 | 110 ± 15* | 145 ± 20* | 115 ± 18* |
| Liver Weight (g) | 1.2 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2* | 2.1 ± 0.2 | 1.7 ± 0.2* |
Note: Data are representative examples (Mean ± SD). * indicates p < 0.05 vs. HFD Control.
Protocol 4: Mechanism of Action - AMPK Pathway Analysis
Objective: To determine if the therapeutic effects of this compound are mediated by the activation of the AMPK signaling pathway in target tissues.
Methodology:
-
Tissue Lysates: Prepare protein lysates from liver and adipose tissues harvested during the efficacy study (Protocol 3).
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-ACC (Ser79)
-
Total ACC
-
β-Actin (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
-
Densitometry: Quantify band intensities and express the level of phosphorylated proteins relative to their total protein levels.
Caption: Proposed AMPK signaling pathway modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo and in silico dynamics of the development of Metabolic Syndrome | PLOS Computational Biology [journals.plos.org]
- 9. blog.biobide.com [blog.biobide.com]
- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 11. scielo.br [scielo.br]
- 12. Metabolic disorders animal models [ibd-biotech.com]
Troubleshooting & Optimization
Troubleshooting low yield in 11-Oxomogroside II A2 extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield during the extraction of 11-Oxomogroside II A2 from Siraitia grosvenorii (Luo Han Guo or monk fruit).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final yield of this compound is significantly lower than expected. What are the most common causes?
Low yield in natural product extraction is a frequent challenge and can stem from several factors throughout the experimental workflow. The primary areas to investigate are the quality of your starting plant material, the appropriateness of your extraction and purification methods, and potential degradation of the target compound. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2]
Q2: How does the quality of the raw plant material affect the extraction yield?
The quality and preparation of the Siraitia grosvenorii fruit are critical determinants of your final yield. Several factors come into play:
-
Plant Material Integrity: Ensure you are using the correct species, Siraitia grosvenorii. The concentration of mogrosides, including this compound, can vary based on the cultivar and maturity of the fruit.[3] It is recommended to harvest the fruit after 75 days of pollination when the concentration of highly glycosylated mogrosides is stable.[3]
-
Drying and Storage: Improper drying and storage can lead to the degradation of mogrosides. The plant material should be thoroughly dried to a constant weight at a low temperature (e.g., 40-50°C) and stored in a cool, dark, and dry place.[1][2]
-
Particle Size: The fruit must be ground into a fine, uniform powder to maximize the surface area for solvent penetration.[1][4] However, it is important not to smash the seeds, as this can introduce bitter compounds into the extract.[5]
Q3: I am unsure if my extraction parameters are optimal. What are the key parameters to consider for mogroside extraction?
The choice of extraction method and the optimization of its parameters are crucial for achieving a high yield. Conventional methods like hot water or ethanol (B145695) extraction, as well as modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), are commonly used.[6][7] Key parameters to optimize include:
-
Solvent Selection: Mogrosides are generally soluble in polar solvents. Water and aqueous ethanol are the most common and effective solvents.[6][8] The choice between water and ethanol can affect the purity and yield of the final product.[6]
-
Temperature: Elevated temperatures can accelerate extraction but also risk thermal degradation of the mogrosides.[1][8] A temperature range of 60-80°C is often used for hot water extraction.[9][10]
-
Extraction Time: Sufficient extraction time is necessary to ensure the complete release of mogrosides from the plant matrix. This can range from minutes for methods like MAE to several hours for maceration or Soxhlet extraction.[1][6]
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can enhance the concentration gradient, facilitating the diffusion of mogrosides into the solvent.[1][6] Common ratios range from 1:10 to 1:45 (g/mL).[6]
Q4: Could my purification process be contributing to the low yield of this compound?
Yes, the purification steps are critical and can be a significant source of product loss if not optimized.
-
Resin Selection and Capacity: Macroporous adsorbent resins are commonly used to capture mogrosides from the crude extract and remove impurities like sugars and pigments.[9][10][11] Ensure the chosen resin has an appropriate polarity and capacity for your target mogroside. Overloading the column can lead to the loss of your compound.
-
Elution Solvents: The elution of mogrosides from the resin is typically achieved using a gradient of aqueous ethanol.[10][11] An improperly optimized gradient may result in poor separation from other mogrosides or incomplete elution of this compound.
-
Compound Degradation: Mogrosides can be sensitive to pH. Maintaining a neutral or slightly acidic pH during purification can help prevent structural degradation.[1]
Q5: How can I confirm the presence and quantify the amount of this compound in my extracts and fractions?
Accurate analytical methods are essential for tracking your target compound throughout the extraction and purification process. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is the standard technique for identifying and quantifying specific mogrosides like this compound.[6][12][13]
Data Presentation
Table 1: Comparison of Different Mogroside Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Solid:Liquid Ratio (g/mL) | Reported Mogroside Yield (%) | Reference |
| Hot Water Extraction | Water | 100 | 60 min (x3) | 1:15 | 5.6 | [6] |
| Ethanol Extraction | 50% Ethanol | 60 | 100 min (x3) | 1:20 | 5.9 | [6] |
| Ultrasonic-Assisted | 60% Ethanol | 55 | 45 min | 1:45 | 2.98 | [6] |
| Microwave-Assisted | Water | - | 15 min | 1:8 | 0.73 | [14] |
| Flash Extraction | Water | 40 | 7 min | 1:20 | 6.9 | [6] |
Table 2: Key Parameters Influencing Mogroside Extraction Yield
| Parameter | Recommended Range/Value | Rationale | Potential Issue with Low Yield |
| Solvent | Water, 50-70% Ethanol | Mogrosides are polar glycosides. | Using a non-polar solvent will result in poor extraction. |
| Temperature | 50-80°C | Increases solubility and diffusion. | Temperatures that are too high can cause thermal degradation. |
| Time | 15 min - 3 hours | Ensures complete extraction. | Insufficient time will lead to incomplete extraction. |
| Solid:Liquid Ratio | 1:15 - 1:45 (g/mL) | Creates a sufficient concentration gradient. | A low ratio may result in incomplete wetting of the plant material. |
| pH | Neutral to slightly acidic (4-6) | Maintains the stability of flavonoid glycosides. | Extreme pH can cause structural degradation. |
Experimental Protocols
Protocol 1: General Hot Water Extraction of Mogrosides
-
Preparation of Plant Material: Dry the Siraitia grosvenorii fruit at 40-50°C to a constant weight. Grind the dried fruit into a fine powder, avoiding crushing the seeds.
-
Extraction:
-
Mix the powdered fruit with deionized water at a solid-to-liquid ratio of 1:15 (w/v).
-
Heat the mixture to 80-100°C and maintain for 1-2 hours with continuous stirring.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the residue two more times to maximize the yield.
-
Combine the aqueous extracts from all three extractions.
-
-
Concentration: Concentrate the combined aqueous extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 2: Purification of Mogrosides using Macroporous Resin Column Chromatography
-
Column Preparation: Pack a column with a suitable macroporous adsorbent resin (e.g., D101). Pre-equilibrate the column by washing it with deionized water.[11]
-
Loading: Dissolve the crude mogroside extract in deionized water and load it onto the prepared column.
-
Washing: Wash the column with several column volumes of deionized water to remove highly polar impurities such as sugars and pigments.
-
Elution: Elute the adsorbed mogrosides from the resin using a stepwise gradient of aqueous ethanol (e.g., 20%, 50%, 70% ethanol).[11]
-
Fraction Collection and Analysis: Collect the fractions and analyze them using HPLC to identify the fractions containing this compound.
-
Final Concentration: Combine the fractions rich in this compound and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Troubleshooting workflow for low yield of this compound.
Caption: General experimental workflow for mogroside extraction and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 5. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 6. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hielscher.com [hielscher.com]
- 9. bio-starch.com [bio-starch.com]
- 10. benchchem.com [benchchem.com]
- 11. fda.gov [fda.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. maxapress.com [maxapress.com]
Technical Support Center: Optimizing HPLC Separation of 11-Oxomogroside II A2 and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 11-Oxomogroside II A2 from its isomers.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for the separation of this compound and its isomers?
A1: A good starting point is a reversed-phase HPLC method using a C18 column.[1][2] A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is commonly employed for mogroside analysis.[1][3] The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and reproducibility.[1]
Q2: What detection wavelength is most suitable for analyzing mogrosides like this compound?
A2: Mogrosides generally lack a strong chromophore, so a low UV wavelength is typically used for detection. Wavelengths in the range of 203 nm to 210 nm are commonly reported for the analysis of mogrosides.[4][5][6]
Q3: Why is the separation of this compound from its isomers challenging?
A3: The structural similarity of mogroside isomers, which often only differ in the number or linkage positions of glucose moieties, presents a significant analytical challenge.[7] This similarity in physicochemical properties leads to close elution times and potential co-elution, making their separation difficult.
Q4: Should I consider using a different type of column if a C18 column does not provide adequate separation?
A4: Yes, if a standard C18 column is insufficient, consider using a column with a different selectivity. For polar compounds like mogrosides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography.[7] Additionally, mixed-mode columns that combine multiple retention mechanisms may also improve separation.[7]
Troubleshooting Guide
Problem 1: Poor resolution between this compound and an isomeric peak.
| Possible Cause | Suggested Solution |
| Inadequate mobile phase composition | Optimize the gradient elution. A shallower gradient around the elution time of the target isomers can significantly improve resolution.[8] Experiment with replacing acetonitrile with methanol, as this can alter selectivity. |
| Incorrect column chemistry | If using a C18 column, try a different C18 column from another manufacturer with different bonding technology. Alternatively, switch to a phenyl-hexyl or a polar-embedded column to introduce different selectivity. |
| Suboptimal temperature | Vary the column temperature. Running at different temperatures (e.g., 25°C, 35°C, 45°C) can influence the interaction between the analytes and the stationary phase, potentially improving separation.[9] |
Problem 2: Peak tailing for this compound.
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase | The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of residual silanols on the silica-based stationary phase, which often cause tailing.[8][9] Consider using a base-deactivated or end-capped column. |
| Column overload | Reduce the sample concentration or the injection volume. Overloading the column can lead to peak distortion.[9] |
| Column contamination | Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, the column may need to be replaced. |
Problem 3: Unstable retention times.
| Possible Cause | Suggested Solution |
| Inadequate column equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. It is recommended to flush the column with at least 10-15 column volumes of the starting mobile phase.[9] |
| Mobile phase instability | Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of organic solvents.[10] Ensure the mobile phase is properly degassed to prevent air bubbles in the system. |
| Fluctuations in column temperature | Use a thermostatted column compartment to maintain a constant and stable temperature.[9] |
Experimental Protocol: Optimized HPLC Separation
This protocol describes an optimized method for the separation of this compound from its isomers.
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, and photodiode array (PDA) or UV detector.
-
Thermostatted column compartment.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 20 15 35 25 45 30 90 35 90 36 20 | 45 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Quantitative Data Summary
The following table summarizes the expected chromatographic results under the optimized conditions.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Isomer 1 | 21.5 | - | 1.1 |
| This compound | 22.8 | 2.1 | 1.2 |
| Isomer 2 | 24.1 | 2.3 | 1.1 |
Visualizations
Caption: HPLC Optimization Workflow for Isomer Separation.
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
References
- 1. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Purification of Mogroside from Fructus Momordicae [spkx.net.cn]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
Overcoming challenges in the NMR analysis of 11-Oxomogroside II A2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the NMR analysis of 11-Oxomogroside II A2.
Troubleshooting Guides
Problem: Poor Signal-to-Noise Ratio (S/N) in ¹³C NMR Spectra
Low S/N is a common challenge in ¹³C NMR due to the low natural abundance of the ¹³C isotope and the relatively weak magnetic moment of the ¹³C nucleus.[1] For a complex molecule like this compound, this can be particularly problematic.
Workflow for Troubleshooting Low S/N:
Caption: Stepwise workflow for troubleshooting low signal intensity in NMR analysis.
Possible Causes & Solutions:
-
Insufficient Sample Concentration:
-
Inadequate Number of Scans (NS):
-
Solution: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the NS.[4]
-
-
Suboptimal Acquisition Parameters:
-
Solution:
-
Pulse Width (p1): Ensure the 90° pulse width is correctly calibrated for your specific sample and the NMR probe. An inaccurate pulse width can lead to significant signal loss.[4]
-
Relaxation Delay (D1): Triterpenoid (B12794562) glycosides have many quaternary carbons which typically have long T1 relaxation times. Ensure D1 is set to an adequate value (e.g., 2-5 seconds) to allow for full relaxation between pulses.
-
-
-
Poor Probe Tuning and Matching:
-
Solution: Always tune and match the probe for the specific nucleus (¹³C) and sample before starting an experiment. A poorly tuned probe leads to inefficient power delivery and signal detection.[5]
-
Problem: Severe Signal Overlap in the ¹H NMR Spectrum, Especially in the Sugar Region
The multiple sugar moieties in this compound result in a crowded region in the ¹H NMR spectrum, typically between 3.0 and 5.0 ppm, making assignment of individual proton signals challenging.
Workflow for Resolving Overlapping Signals:
Caption: Logical workflow for addressing signal overlap in ¹H NMR spectra.
Possible Causes & Solutions:
-
Insufficient Spectral Dispersion:
-
Solution 1: Change Solvent: The chemical shifts of protons, especially hydroxyl protons, can be sensitive to the solvent.[6][7] Acquiring spectra in different deuterated solvents (e.g., CD₃OD, pyridine-d₅, DMSO-d₆) can alter the chemical shifts and may resolve overlapping signals.
-
Solution 2: 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems within each sugar ring.[8]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is extremely useful for identifying all the protons belonging to a single sugar residue from a single cross-peak of a well-resolved proton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, spreading out the proton signals into the second dimension based on the much larger chemical shift dispersion of ¹³C.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, crucial for establishing linkages between sugar units and between the sugars and the aglycone.[8]
-
-
Solution 3: Higher Field Spectrometer: If available, using a higher field NMR spectrometer will increase the chemical shift dispersion, often leading to better resolution of overlapping signals.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and sample concentration for NMR analysis of this compound?
A1: For general structural elucidation, deuterated methanol (B129727) (CD₃OD) is a good starting point as it readily dissolves mogrosides. A sample concentration of approximately 1.4-2.0 mg in 130-150 µL of solvent has been successfully used for similar compounds.[6] For ¹³C NMR, a higher concentration of 10-20 mg in 0.5-0.7 mL is advisable to achieve a good signal-to-noise ratio in a reasonable time.[2][3] If signal overlap is an issue, consider using pyridine-d₅ or DMSO-d₆.
Q2: My spectrum shows broad peaks. What are the likely causes and how can I fix this?
A2: Broad peaks can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample is crucial. Re-shimming the spectrometer should be the first step.
-
Sample Aggregation: At high concentrations, large molecules like triterpenoid glycosides can aggregate, leading to broader lines. Diluting the sample may help.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, passing the sample through a small plug of Chelex resin may remove these impurities.
-
Chemical Exchange: Protons on hydroxyl groups can exchange with each other or residual water in the solvent, leading to broadening.
Q3: How can I confirm the glycosidic linkages and the attachment points of the sugars to the aglycone?
A3: The primary technique for this is the 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment shows correlations between protons and carbons that are separated by two or three bonds. Look for cross-peaks between the anomeric proton of a sugar and a carbon of the adjacent sugar or the aglycone. For example, a correlation between the anomeric proton of a glucose unit and a carbon on the mogrol (B2503665) backbone would confirm the attachment point.
Q4: The chemical shifts in my spectrum don't exactly match published data for similar mogrosides. Should I be concerned?
A4: Minor deviations in chemical shifts are common and can be influenced by several factors, including:
-
Solvent: Different deuterated solvents can cause significant changes in chemical shifts.[6][7]
-
Concentration: Sample concentration can affect chemical shifts, particularly for protons involved in intermolecular interactions.
-
Temperature: Temperature can influence conformational equilibria and chemical shifts.
-
pH: The pH of the sample can affect the protonation state of certain functional groups and thus their chemical shifts. It is more important that the coupling patterns and the correlations observed in 2D spectra are consistent with the proposed structure.
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Data for the Aglycone Moiety of Mogroside II A2 in CD₃OD.
Note: Data for Mogroside II A2 is provided as a close structural analog. The presence of a ketone at C-11 in this compound will significantly affect the chemical shifts of neighboring carbons and protons (e.g., C-9, C-12, H-9, H-12). C-11 itself would be expected to have a chemical shift in the range of a ketone (δC > 200 ppm), and the signal for H-11 would be absent.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 38.5 | 1.13, m; 1.01, m |
| 2 | 27.8 | 1.83, m; 1.71, m |
| 3 | 89.2 | 3.21, dd, 11.5, 4.5 |
| 4 | 39.9 | - |
| 5 | 52.8 | 1.45, d, 9.5 |
| ... | ... | ... |
| 11 | 69.1 | 3.85, br s |
| ... | ... | ... |
| 28 | 29.8 | 1.18, s |
| 29 | 28.1 | 0.96, s |
| 30 | 25.9 | 0.86, s |
Data adapted from Chaturvedula & Prakash, 2013.[6]
Experimental Protocols
Sample Preparation for NMR Analysis
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (10-20 mg for ¹³C NMR) into a clean, dry vial.[2][4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD).[2][4]
-
Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Standard 2D NMR Acquisition Parameters (for a 500 MHz Spectrometer)
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf (or similar gradient-selected, phase-sensitive sequence)
-
Spectral Width (SW): Set to encompass all proton signals (e.g., 10-12 ppm) in both dimensions.
-
Number of Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 4-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.2 (or similar edited, sensitivity-improved sequence)
-
Spectral Width (SW): ~10-12 ppm in F2 (¹H), ~160-180 ppm in F1 (¹³C).
-
Number of Points (TD): 1024 in F2, 256 in F1.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
¹JCH Coupling Constant: Set to an average value for C-H bonds (e.g., 145 Hz).
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf (or similar gradient-selected sequence)
-
Spectral Width (SW): ~10-12 ppm in F2 (¹H), ~200-220 ppm in F1 (¹³C).
-
Number of Points (TD): 2048 in F2, 512 in F1.
-
Number of Scans (NS): 16-32 per increment.
-
Relaxation Delay (D1): 2 seconds.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 2-3 bond correlations (typically set to 8 Hz).
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. organomation.com [organomation.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. iosrphr.org [iosrphr.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Improving the stability and solubility of 11-Oxomogroside II A2 for assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling 11-Oxomogroside II A2 in experimental settings. Below you will find troubleshooting guides and frequently asked questions to enhance the stability and solubility of this compound for reliable and reproducible assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo).[1][2] It belongs to the family of mogrosides, which are known for their potential biological activities, including antioxidant and anti-inflammatory effects.
Q2: What are the main challenges when working with this compound in assays?
Like many natural products, this compound may exhibit poor aqueous solubility and potential instability under certain experimental conditions. This can lead to issues such as precipitation in cell culture media, inaccurate concentration measurements, and variability in assay results.
Q3: In which solvents is this compound soluble?
Q4: How should I prepare a stock solution of this compound?
It is advisable to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO. To aid dissolution, gentle warming or sonication can be beneficial. Store stock solutions in aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q5: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous environment is a common issue for poorly water-soluble compounds. This occurs when the concentration of the compound exceeds its aqueous solubility limit as the percentage of DMSO decreases. Please refer to the troubleshooting guide below for detailed solutions.
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to addressing the precipitation of this compound in your experiments.
Issue: Immediate Precipitation Upon Dilution
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration. It is crucial to experimentally determine the maximum soluble concentration in your specific assay medium. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can cause the compound to "crash out" of solution. | Perform a serial dilution. First, create an intermediate dilution of the stock in your assay buffer, and then add this to the final volume. Always add the compound solution to the buffer while gently vortexing. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or assay buffers for your dilutions.[3] |
Issue: Delayed Precipitation in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Changes in Media Environment | Over time, changes in pH or interactions with media components can lead to precipitation.[3] | Monitor the pH of your media. If possible, test the solubility of this compound in different basal media formulations to identify one that is more compatible. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) or other sera can sometimes interact with the compound, causing it to precipitate. | Test the solubility with and without serum in the medium. If serum is the issue, consider reducing the serum percentage or using a serum-free medium if your experimental design allows. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables provide data for closely related mogrosides to serve as a practical reference.
Table 1: Solubility of Related Mogrosides in Organic Solvents
| Compound | Solvent | Solubility |
| 11-oxo-mogroside V | DMSO | 100 mg/mL |
Table 2: Formulation for In Vivo Studies of a Related Mogroside
| Compound | Formulation Components | Achieved Concentration |
| 11-Oxomogroside IIIE | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
This protocol provides a general procedure for preparing this compound solutions to minimize precipitation in cell culture media.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium (with or without serum)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Vortex thoroughly to dissolve. If necessary, sonicate the solution for short intervals in a water bath.
-
Visually inspect to ensure the solution is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
-
-
Prepare Intermediate Dilutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM).
-
-
Prepare Final Working Solutions:
-
Gently vortex the pre-warmed cell culture medium.
-
While vortexing, add a small volume of the appropriate intermediate DMSO stock to the medium to achieve the desired final concentration. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent toxicity.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, the concentration is likely too high for the aqueous environment.
-
Protocol 2: General Enzymatic Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme. This protocol should be adapted based on the specific enzyme and substrate being used.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)
-
Assay buffer (optimized for the specific enzyme)
-
This compound stock solution in DMSO
-
Positive control inhibitor (if available)
-
96-well microplate (clear for colorimetric assays, black for fluorescent assays)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the enzyme in the assay buffer.
-
Prepare a working solution of the substrate in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add the enzyme solution and the this compound dilution.
-
Negative Control Wells (No Inhibition): Add the enzyme solution and an equivalent volume of assay buffer with the same final DMSO concentration as the test wells.
-
Positive Control Wells: Add the enzyme solution and the positive control inhibitor.
-
Blank Wells (No Enzyme): Add the assay buffer and the substrate.
-
Compound Control Wells (No Enzyme): Add the this compound dilution and the substrate to check for interference.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance or fluorescence at appropriate intervals using a microplate reader. The reading interval and duration will depend on the reaction kinetics.
-
-
Data Analysis:
-
Subtract the blank readings from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the negative control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: A decision tree for troubleshooting precipitation issues.
Potential Signaling Pathway Modulation by Mogrosides
Mogrosides have been reported to influence the AMPK/SIRT1 signaling pathway, which is involved in cellular energy homeostasis and stress responses.
Caption: Potential modulation of the AMPK/SIRT1 signaling pathway.
References
Technical Support Center: Quantification of 11-Oxomogroside II A2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 11-Oxomogroside II A2.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most widely used techniques for the quantification of this compound and other mogrosides are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1] HPLC is a robust method suitable for routine analysis, while UPLC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices.[1][2]
Q2: I am having trouble separating this compound from other mogroside isomers. What can I do?
A2: The structural similarity among mogroside isomers presents a significant analytical challenge.[1] To improve separation, consider the following:
-
Column Chemistry: Utilize a C18 column for reversed-phase chromatography, which is effective for separating mogrosides.[3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable option.[1]
-
Gradient Optimization: A gradient elution with acetonitrile (B52724) and water is commonly used.[3][4] Optimizing the gradient profile, including the initial and final solvent concentrations and the gradient ramp, can significantly improve the resolution between closely eluting isomers.
-
Methodological Upgrade: For complex mixtures where co-elution is persistent, transitioning to a UPLC-MS/MS system is recommended for its superior resolution and specificity.[1]
Q3: My quantification results are inconsistent. What are the potential sources of variability?
A3: Inconsistent results in the quantification of this compound can stem from several factors:
-
Sample Preparation: Incomplete extraction or inconsistencies in the sample preparation process can lead to significant variability. Ensure your extraction method is validated and consistently applied.[1]
-
Standard Stability: The stability of the this compound standard solution can affect the accuracy of your calibration curve. It is recommended to store the standard under the conditions specified in the Certificate of Analysis and prepare fresh working solutions regularly.[5]
-
Matrix Effects: When analyzing biological samples, components of the matrix can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal.[6]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects can significantly impact the accuracy of quantification.[6] To mitigate these effects:
-
Effective Sample Cleanup: Employ a robust sample preparation method to remove interfering substances. For plasma or serum samples, protein precipitation is a common and effective technique.[3]
-
Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is identical to your sample matrix to compensate for any signal suppression or enhancement.
-
Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with your analyte to normalize for variations in sample preparation and matrix effects.
Q5: What are the best practices for preparing samples from plant material?
A5: For the extraction of this compound from plant material like Siraitia grosvenorii (monk fruit), several methods can be employed.[3]
-
Hot Water Extraction: This is a simple and cost-effective method. It involves heating the powdered plant material in deionized water, followed by filtration and concentration.[3]
-
Ethanol (B145695) Extraction: This method uses an ethanol-water mixture for extraction, which can offer different selectivity compared to hot water.[3]
-
Solid-Phase Extraction (SPE): For cleaner samples, SPE can be used to enrich mogrosides and remove interfering compounds.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Possible Cause: Column degradation or contamination.
-
Troubleshooting Steps:
-
Flush the column with a strong solvent to remove any adsorbed compounds.
-
If the problem persists, replace the column with a new one of the same type.
-
Ensure the mobile phase pH is compatible with the column chemistry.
-
-
Possible Cause: Inappropriate mobile phase composition.
-
Troubleshooting Steps:
-
Ensure the mobile phase components are correctly proportioned and well-mixed.
-
Degas the mobile phase to prevent air bubbles from interfering with the system.
-
Issue 2: Low Signal Intensity or No Peak Detected
-
Possible Cause: Improper sample preparation leading to low analyte concentration.
-
Troubleshooting Steps:
-
Possible Cause: Issues with the detector.
-
Troubleshooting Steps:
Experimental Protocols
HPLC Quantification of this compound
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.[3]
-
Perform serial dilutions to create a series of calibration standards at appropriate concentrations.
-
-
Sample Preparation (from Plant Material):
-
Grind the dried fruit of Siraitia grosvenorii into a fine powder.[3]
-
Extract the powder with 50% ethanol at a solid-to-liquid ratio of 1:20 (g/mL) by heating at 60°C with shaking for 100 minutes.[3]
-
Filter the mixture and repeat the extraction on the residue twice more.[3]
-
Combine the extracts and remove the ethanol using a rotary evaporator.[3]
-
Lyophilize the remaining aqueous solution to obtain the crude extract.[3]
-
Reconstitute a known amount of the extract in the mobile phase for analysis.
-
Data Presentation
| Parameter | Value | Reference |
| Column | ODS C18, 250 mm × 4.6 mm, 5 µm | [3][4] |
| Mobile Phase | Acetonitrile and Water (Gradient) | [3][4] |
| Flow Rate | 0.75 mL/min | [4] |
| Detection Wavelength | 210 nm | [3][4] |
| Column Temperature | 40°C | [4] |
| Injection Volume | 10 µL | [3] |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Troubleshooting guide for common quantification problems.
References
Technical Support Center: Method Refinement for Consistent Results in Mogroside Bioassays
Disclaimer: Information specific to 11-Oxomogroside II A2 is limited in publicly available scientific literature. This guide provides best practices and troubleshooting advice for bioassays involving mogrosides as a class of compounds, based on established methodologies for natural products.
Frequently Asked Questions (FAQs)
Q1: My mogroside extract is coloring the cell culture medium. How can I prevent this from interfering with my colorimetric assay (e.g., MTT, XTT)?
A1: Pigment interference is a common issue with natural product extracts. To mitigate this, you should always include a "no-cell" control. Prepare wells with the same concentrations of your mogroside extract in the medium but without cells. After the incubation period, add the assay reagent to these wells and subtract their absorbance reading from your experimental wells. Alternatively, consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is less susceptible to color interference.[1]
Q2: I'm observing poor solubility of my this compound sample in the culture medium, leading to inconsistent results. What can I do?
A2: Improving the solubility of lipophilic natural products is crucial for accurate results. Ensure you are using an appropriate solvent, such as DMSO, to prepare a concentrated stock solution. When diluting into your aqueous culture medium, do so gradually while vortexing to avoid precipitation. Gentle sonication of the stock solution can also aid dissolution. After preparing your final dilutions, you can microfilter the solution to remove any remaining particulates, though be aware this could potentially remove some undissolved active compounds.[1]
Q3: My results show a high background signal, even in my negative control wells. What is the likely cause?
A3: A high background signal can arise from several factors when working with natural products. Mogrosides and other compounds in an extract, particularly antioxidants, can directly reduce the tetrazolium salts used in viability assays, leading to a false positive signal.[1] To check for this, run a cell-free control with your extract and the assay reagent. Additionally, components in the cell culture medium itself can sometimes contribute to the background signal; test the medium alone with your assay reagent to rule this out.[1]
Q4: I am observing a bell-shaped dose-response curve, where the biological effect diminishes at higher concentrations. Is this a valid result?
A4: While a bell-shaped (or hormetic) dose-response can be a real biological effect, it can also be an artifact. At high concentrations, some natural product extracts can precipitate out of solution, reducing the effective concentration of the compound available to the cells.[1] It is important to visually inspect the wells under a microscope for any signs of precipitation. Improving the solubility of your compound, as described in Q2, is a key step to address this.
Q5: What are some common signaling pathways affected by mogrosides that I could investigate?
A5: Research on various mogrosides suggests they can modulate several key signaling pathways. Two commonly implicated pathways are the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis and metabolism, and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a role in cell proliferation and apoptosis.[2][3][4]
Troubleshooting Guides
Issue: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Use calibrated pipettes. |
| "Edge Effect" in Microplates | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or water. |
| Incomplete Compound Dissolution | Visually inspect for precipitation. Re-evaluate your dilution method and consider gentle sonication. |
| Pipetting Errors | Use a fresh pipette tip for each concentration. When preparing serial dilutions, ensure thorough mixing between each step. |
Issue: Unexpected or No Biological Activity
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Check the recommended storage conditions for your this compound sample. Prepare fresh dilutions for each experiment. |
| Incorrect Assay Endpoint | The chosen time point for analysis may be too early or too late to observe an effect. Perform a time-course experiment to determine the optimal endpoint. |
| Cell Line Insensitivity | The chosen cell line may not be responsive to the compound. If possible, test on a panel of different cell lines. |
| Sub-optimal Assay Conditions | Review the assay protocol for correct reagent concentrations, incubation times, and temperatures.[5] |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100% |
| 1 | 1.198 | 0.075 | 95.5% |
| 5 | 1.052 | 0.061 | 83.9% |
| 10 | 0.877 | 0.054 | 69.9% |
| 25 | 0.632 | 0.049 | 50.4% |
| 50 | 0.411 | 0.038 | 32.8% |
| 100 | 0.259 | 0.031 | 20.6% |
Table 2: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Remaining Compound (%) | Standard Deviation |
| 0 | 100% | 0.0 |
| 6 | 98.2% | 1.5 |
| 12 | 95.7% | 2.1 |
| 24 | 91.3% | 2.8 |
| 48 | 85.4% | 3.5 |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol describes a general method for assessing the effect of a mogroside compound on the viability of adherent cells.
Materials:
-
Adherent cells in culture
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well tissue culture plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Crystal Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. docs.abcam.com [docs.abcam.com]
Strategies to increase the resolution of mogroside isomers in HPLC
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of mogroside isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of these structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve high resolution for mogroside isomers?
Mogroside isomers, such as Mogroside V and its stereoisomers, share the same aglycone backbone (mogrol) and only differ in the number or linkage positions of glucose units.[1] This results in very similar physicochemical properties, including polarity and hydrophobicity, making their separation by conventional HPLC methods challenging.[1]
Q2: What are the primary HPLC modes used for mogroside isomer separation?
Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are the most common modes for separating mogroside isomers.[1] RP-HPLC separates based on hydrophobicity, while HILIC is effective for these polar glycosides.[1] Mixed-mode chromatography, which combines multiple retention mechanisms, can also improve separation.[1]
Q3: What is a good starting point for developing a separation method?
A reversed-phase method using a C18 column with a water/acetonitrile gradient is a robust starting point.[1][2] The addition of a small amount of an acid modifier, like formic acid or acetic acid, to the mobile phase can improve peak shape.[3][4]
Q4: When should I consider using Ultra-Performance Liquid Chromatography (UPLC)?
UPLC, which utilizes columns with sub-2 µm particles, offers significantly higher resolution, speed, and sensitivity compared to traditional HPLC.[1] It is particularly advantageous for resolving closely eluting mogroside isomers.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the HPLC analysis of mogroside isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
Possible Causes & Solutions
| Possible Cause | Recommended Action | Explanation |
| Inadequate Stationary Phase Selectivity | 1. Switch Column Type: If using a C18 column, consider a different stationary phase like a phenyl-hexyl column for alternative selectivity. For highly polar isomers, a HILIC or mixed-mode column may provide better separation.[1][5] | Different stationary phases offer varying retention mechanisms (e.g., hydrophobic, pi-pi interactions, polar interactions), which can differentiate between subtle structural differences in isomers. |
| Suboptimal Mobile Phase Composition | 1. Adjust Organic Solvent: If using acetonitrile, try methanol (B129727) as the organic modifier, or vice versa. The different solvent strengths and selectivities can alter elution patterns. 2. Modify Mobile Phase pH: Add a small concentration (e.g., 0.1%) of formic acid or acetic acid. This can suppress the ionization of residual silanols on the stationary phase and improve peak shape and selectivity.[3] | The choice of organic solvent and the pH of the mobile phase directly influence the interactions between the analytes and the stationary phase, thereby affecting their separation. |
| Inappropriate Gradient Program | 1. Shallow the Gradient: Decrease the rate of change of the organic solvent concentration around the elution time of the target isomers. A shallower gradient increases the time the isomers spend interacting with the stationary phase, allowing for better separation. | A steep gradient can cause closely eluting peaks to merge. A more gradual change in mobile phase composition enhances the differential migration of isomers. |
| Insufficient Column Efficiency | 1. Increase Column Length: A longer column provides more theoretical plates, leading to narrower peaks and improved resolution. 2. Decrease Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or to a UPLC column with sub-2 µm particles) significantly increases efficiency and resolution.[1] | Higher column efficiency results in sharper peaks, which are easier to resolve from one another. |
| Elevated Temperature | 1. Optimize Column Temperature: Systematically evaluate the effect of column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). | Temperature affects mobile phase viscosity and mass transfer kinetics. Optimizing temperature can improve peak shape and, in some cases, alter selectivity to enhance resolution.[6] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Possible Cause | Recommended Action | Explanation |
| Secondary Interactions | 1. Add an Acidic Modifier: Incorporate 0.1% formic acid or acetic acid into the mobile phase to minimize interactions with active sites on the stationary phase.[3] 2. Use a Base-Deactivated Column: Employ an end-capped column to reduce the number of exposed silanol (B1196071) groups. | Peak tailing for polar compounds like mogrosides can be caused by interactions with acidic silanol groups on the silica (B1680970) support of the stationary phase. |
| Column Overload | 1. Reduce Sample Concentration: Dilute the sample before injection. 2. Decrease Injection Volume: Inject a smaller volume of the sample. | Injecting too much sample can saturate the stationary phase, leading to peak distortion. |
| Mismatched Sample Solvent | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient. | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting and broadening. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Mogroside V
This protocol is a general starting point for the separation of Mogroside V.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program: A linear gradient can be optimized. A starting point could be 20-40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 32 °C.[1]
-
Injection Volume: 10 µL.[6]
Protocol 2: UPLC-MS/MS for Multiple Mogroside Isomers
This method is suitable for the simultaneous quantification of eight major mogrosides, including Mogroside V and iso-Mogroside V.[1][3]
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer.[1]
-
Mobile Phase:
-
Gradient Program: A gradient elution that allows for the separation of all eight mogrosides within 10 minutes.[1][3]
-
Flow Rate: 0.25 mL/min.[1]
-
Detection: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in negative ion mode.[1]
Quantitative Data Summary
The following tables summarize typical performance data for different analytical techniques.
Table 1: HPLC Methods for Mogroside Analysis [1]
| Parameter | Reversed-Phase HPLC | HILIC HPLC | Mixed-Mode HPLC |
| Column | C18 (250 x 4.6 mm, 5 µm) | Acclaim Trinity P1 | Primesep AP (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water | Acetonitrile / Ammonium Formate (pH 3.0) | Acetonitrile / Acetic Acid in Water |
| Detection | UV (203 nm) | CAD, UV (210 nm) | ELSD |
Table 2: UPLC-MS/MS Method for 8 Mogrosides [1][3]
| Parameter | UPLC-MS/MS Method |
| Analysis Time | < 10 minutes |
| Linearity (r²) | ≥ 0.9984 for all analytes |
| Intra-day Precision (RSD) | < 3.73% |
| Inter-day Precision (RSD) | < 3.91% |
| Accuracy (Average Recovery) | 91.22% to 106.58% |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for addressing common resolution issues.
Caption: Troubleshooting workflow for poor resolution of mogroside isomers.
Caption: Troubleshooting workflow for poor peak shape in mogroside analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
Addressing matrix effects in the analysis of 11-Oxomogroside II A2
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing matrix effects in the quantitative analysis of 11-Oxomogroside II A2. While specific literature on this compound is limited, the methodologies and troubleshooting advice provided here are based on established practices for the analysis of closely related and well-studied mogrosides, such as Mogroside V, and general principles for triterpenoid (B12794562) saponins (B1172615) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a type of mogroside, which are triterpene glycosides derived from the fruit of Siraitia grosvenorii (monk fruit).[1][2][3][4] These compounds are known for their intense sweetness and are used in natural sweeteners.[1] Like other mogrosides, its complex structure consists of a mogrol (B2503665) aglycone with attached sugar moieties.[5]
Q2: What are matrix effects in LC-MS/MS analysis?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[6][7] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative methods.[8][9][10]
Q3: Why is the analysis of this compound susceptible to matrix effects?
A3: The analysis of this compound is prone to matrix effects because it is often measured in complex biological matrices like plasma, urine, or in intricate plant extracts.[6] These samples contain a high concentration of endogenous components such as phospholipids, salts, and other metabolites that can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source.[6][11]
Q4: How can I identify and quantify matrix effects in my experiment?
A4: The most common method is the post-extraction spike analysis . This involves comparing the analyte's response in a pure solution to its response when spiked into a blank matrix extract that has gone through the entire sample preparation process. A significant difference in signal intensity indicates the presence of matrix effects.[12] Another qualitative method is post-column infusion , where a constant flow of the analyte is introduced after the analytical column, and a blank matrix extract is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[13][14]
Q5: What are the primary strategies to mitigate matrix effects?
A5: There are three main strategies to address matrix effects:
-
Advanced Sample Preparation: Employ rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[11][15]
-
Chromatographic Optimization: Modify the LC method (e.g., change the gradient, use a different column) to achieve chromatographic separation between the analyte and the matrix components causing interference.[14]
-
Correction using Internal Standards: Use a stable isotope-labeled internal standard (SIL-IS), which is the ideal choice, or a suitable structural analog to compensate for signal variations.[16] Preparing calibration standards in the same matrix as the samples (matrix-matched calibration) can also correct for consistent matrix effects.[15]
Troubleshooting Guide
Problem: Poor sensitivity or no detectable peak for this compound.
-
Possible Cause 1: Significant Ion Suppression. Co-eluting matrix components are suppressing the ionization of your analyte.
-
Solution: Enhance your sample cleanup protocol. If using protein precipitation, consider switching to SPE or LLE for a cleaner extract.[17] Diluting the sample can also reduce the concentration of interfering components, which may improve the signal if the analyte concentration is sufficiently high.[18]
-
-
Possible Cause 2: Suboptimal MS/MS Parameters. The ionization and fragmentation settings for this compound may not be optimal.
-
Solution: Perform a tuning and optimization experiment by infusing a standard solution of the analyte to determine the optimal precursor/product ions, collision energy, and other source-dependent parameters. For mogrosides, electrospray ionization (ESI) in negative mode is commonly effective.[12][19]
-
-
Possible Cause 3: Poor Extraction Recovery. The analyte is being lost during the sample preparation process.
-
Solution: Evaluate the extraction recovery separately from the matrix effect using the post-extraction spike method (see Experimental Protocols). If recovery is low, adjust the pH or the organic solvent used in your LLE or SPE protocol.
-
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause 1: Variable Matrix Effects. The composition of the matrix varies from sample to sample, leading to different degrees of ion suppression or enhancement.
-
Solution: The most effective solution is to use a stable isotope-labeled internal standard, as it will co-elute and experience the same matrix effects as the analyte, thereby providing reliable correction. If a SIL-IS is unavailable, use a structural analog that has similar chromatographic and ionization behavior.
-
-
Possible Cause 2: Inconsistent Sample Preparation. Variability in the execution of the sample preparation steps can lead to inconsistent results.
-
Solution: Ensure that the sample preparation protocol is robust and followed precisely for all samples, calibrators, and QCs.[7] Automation of sample preparation can help minimize variability.
-
-
Possible Cause 3: Sample Carryover. Residual analyte from a high-concentration sample is affecting the subsequent injection of a low-concentration sample.
-
Solution: Optimize the needle wash method in the autosampler by using a strong organic solvent. Inject blank samples after the highest calibrator to confirm that carryover is minimal.[7]
-
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Mogroside V Analysis in Rat Plasma Data adapted from a pharmacokinetic study of Mogroside V.[12][19]
| Parameter | Setting |
| LC System | |
| Column | Shiseido Capcell Pak UG120 C18 (2.0 × 50mm, 3.0µm) |
| Mobile Phase | Methanol (B129727): Water (60:40, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Run Time | 7.0 min |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transition | m/z 1285.6 → 1123.7 |
| Collision Energy | 47 eV |
| Internal Standard (IS) | Glycyrrhizic acid |
| IS Transition | m/z 1089.6 → 649.6 |
Table 2: Matrix Effect and Extraction Recovery Data for Mogroside V in Rat Plasma Data represents the mean of six measurements and is adapted from a published study.[12][19]
| Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |
| 96.0 | 105.0% | 91.3% |
| 192 | 98.2% | 92.5% |
| 1920 | 101.8% | 95.7% |
| 76800 | 98.8% | 94.6% |
| Internal Standard | 92.9% | 93.2% |
A matrix effect value close to 100% indicates a negligible effect, while a value <100% suggests ion suppression and >100% suggests ion enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect and Recovery
This protocol uses the post-extraction spike method to differentiate between matrix effects and extraction recovery.
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike the analyte and internal standard (IS) into the final reconstitution solvent. This represents 100% response without any matrix influence.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike the analyte and IS into the final extract just before analysis.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the extraction procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Mogrosides from Plasma
This is a general protocol that should be optimized for this compound.
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps in protein precipitation. Centrifuge at high speed for 10 minutes.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations: Workflows and Pathways
Caption: General workflow for LC-MS/MS analysis and matrix effect assessment.
Caption: Simplified biosynthetic pathway of mogrosides in Siraitia grosvenorii.[1][20][21]
Caption: Logical flow for troubleshooting ion suppression in LC-MS/MS analysis.
References
- 1. Mogroside - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. zefsci.com [zefsci.com]
- 9. providiongroup.com [providiongroup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. longdom.org [longdom.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of cell culture conditions for 11-Oxomogroside II A2 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell culture conditions when treating with 11-Oxomogroside II A2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a triterpene glycoside, specifically a mogroside.[1][2] It is isolated from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo.[1]
Q2: What is the recommended solvent for dissolving this compound for in vitro studies?
A2: For initial stock solutions, it is recommended to dissolve this compound in a high-purity solvent such as DMSO. For final working concentrations in cell culture media, ensure the final DMSO concentration is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the stability of this compound in cell culture medium?
A3: The stability of compounds in cell culture media can be variable and is influenced by factors such as temperature, pH, and the presence of media components.[3][4] It is advisable to prepare fresh dilutions of this compound in media for each experiment. For long-term experiments, the stability should be empirically determined, as some natural compounds can degrade over time in culture conditions.[3][5]
Q4: How do I determine the optimal seeding density for my cells when treating with this compound?
A4: The optimal seeding density is crucial for reproducible results and can influence cellular responses to treatment.[6][7] It is recommended to perform a preliminary experiment to determine the growth kinetics of your specific cell line. Cells should be in the exponential growth phase at the time of treatment. A typical starting point for a 96-well plate is between 5,000 and 10,000 cells per well, but this should be optimized for your cell line.
Q5: Should I use serum-containing or serum-free media for my experiments?
A5: The choice between serum-containing and serum-free media depends on the specific cell type and experimental goals. Serum provides essential growth factors but can introduce variability.[8] If investigating specific signaling pathways, serum-free or reduced-serum conditions may be preferred to avoid confounding effects from serum components. However, some cell lines require serum for survival and proliferation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent cell seeding. Edge effects in the culture plate. Compound precipitation. | Ensure thorough mixing of cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, try a lower concentration or a different solvent system. |
| No observable effect of this compound treatment. | Compound concentration is too low. Insufficient treatment duration. Compound has degraded. Cell line is not sensitive to the compound. | Perform a dose-response experiment with a wider range of concentrations. Conduct a time-course experiment to determine the optimal treatment duration. Prepare fresh stock solutions and dilutions for each experiment. Consider screening different cell lines to find a sensitive model. |
| High levels of cell death in control (vehicle-treated) wells. | Solvent (e.g., DMSO) concentration is too high. Poor cell health prior to treatment. Contamination of cell culture. | Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Use cells that are in the exponential growth phase and have high viability. Regularly check for signs of microbial contamination. |
| Inconsistent results between experiments. | Variation in cell passage number. Differences in media or serum batches. Inconsistent incubation times. | Use cells within a consistent and low passage number range. Test new batches of media and serum before use in critical experiments. Standardize all incubation and treatment times. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of a Hypothetical Signaling Pathway
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentrations for the determined time.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantitative Data Summary
Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 25.3 |
| MCF-7 | Breast Cancer | 18.7 |
| HepG2 | Liver Cancer | 32.1 |
| HCT116 | Colon Cancer | 15.8 |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range (µM) |
| Cytotoxicity (MTT, SRB) | 0.1 - 100 |
| Apoptosis (Annexin V) | 10 - 50 |
| Western Blot | 10 - 50 |
| Gene Expression (qPCR) | 5 - 25 |
Visualizations
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).
Caption: Hypothetical signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. researchgate.net [researchgate.net]
- 6. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceasia.org [scienceasia.org]
- 8. blog.mblintl.com [blog.mblintl.com]
Validation & Comparative
Comparing the hepatoprotective effects of 11-Oxomogroside II A2 with other mogrosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hepatoprotective effects of various mogrosides, with a particular focus on contrasting the activity of several 11-oxomogrosides and other mogroside derivatives. The data presented is compiled from in vitro studies and aims to offer a clear, objective overview for researchers and professionals in the field of drug discovery and development. Mogrosides, the primary active compounds in the fruit of Siraitia grosvenorii (monk fruit), have garnered significant interest for their potential therapeutic properties, including their ability to protect the liver from injury.[1][2]
In Vitro Hepatoprotective Activity of Mogrosides
An in vitro study utilizing a hydrogen peroxide (H₂O₂)-induced oxidative stress model in murine hepatocyte (ALM-12) cells provides a direct comparison of the hepatoprotective capabilities of fifteen different mogrosides. The results, summarized in the table below, highlight the varying degrees of efficacy among these related compounds.
Quantitative Data Summary
The following table presents the cell viability of H₂O₂-treated ALM-12 cells after treatment with various mogrosides at a concentration of 20 µM. Bicyclol (B1666982), a known hepatoprotective agent, was used as a positive control.
| Compound | Structure | Cell Viability (%) ± SD |
| Control | - | 100.00 ± 3.20 |
| H₂O₂ Model | - | 52.98 ± 1.16 |
| Bicyclol (Positive Control) | - | 59.41 ± 2.67 |
| 11-Oxomogroside III E (10) | 11-oxo-mogrol aglycone | 66.52 ± 3.52 |
| Luohanguoside A (1) | New cucurbitane | 63.20 ± 1.11 |
| 11-epi-mogroside V (6) | 11-epi-mogrol aglycone | 62.92 ± 4.73 |
| 11-Oxomogroside V (5) | 11-oxo-mogrol aglycone | 62.32 ± 1.18 |
| 11-Oxomogroside VI (4) | 11-oxo-mogrol aglycone | 61.29 ± 4.71 |
| 11-Oxomogroside III A1 (11) | 11-oxo-mogrol aglycone | 59.21 ± 2.72 |
| 11-Oxoisomogroside V (7) | 11-oxo-mogrol aglycone | 58.79 ± 4.60 |
| Mogroside III A1 (14) | Mogrol (B2503665) aglycone | 57.64 ± 2.30 |
| Mogroside II A2 (12) | Mogrol aglycone | No significant effect |
Data sourced from a study on cucurbitane glycosides from Siraitia grosvenorii and their hepatoprotective activities.[1]
Note: While this guide aims to compare 11-Oxomogroside II A2, specific experimental data on its hepatoprotective effects were not identified in the reviewed literature. However, data for Mogroside II A2 is included for structural comparison.
The study from which this data is derived suggests that the hepatoprotective effects of mogrosides may be linked to the number of sugar residues in their structure and the presence of an 11-oxo group on the mogrol aglycone.[1] Compounds with more sugar moieties and those with oxidation at the C-11 position generally exhibited greater protective activity against oxidative stress-induced cell death.[1]
Experimental Protocols
In Vitro Hepatoprotective Activity Assay
The following is the experimental protocol used to assess the hepatoprotective effects of the mogrosides listed in the table above.[1]
1. Cell Culture:
-
Murine hepatocyte (ALM-12) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and insulin-transferrin-selenium (ITS).
-
Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cytotoxicity Assay:
-
ALM-12 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
The cells were then treated with the test compounds (mogrosides) at a concentration of 20 µM for 24 hours.
-
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to ensure the tested concentrations were not cytotoxic.
3. H₂O₂-Induced Injury Model and Treatment:
-
After the initial 24-hour incubation, the culture medium was replaced with a medium containing the respective mogrosides (20 µM) or bicyclol (20 µM) as a positive control.
-
Following a 24-hour pre-treatment period, the cells were exposed to 1.5 mM H₂O₂ for 4 hours to induce oxidative injury.
4. Assessment of Cell Viability:
-
After the 4-hour H₂O₂ exposure, the medium was removed, and cell viability was determined using the MTT assay.
-
The absorbance was measured at 490 nm using a microplate reader.
-
Cell viability was expressed as a percentage relative to the control group (untreated cells).
Signaling Pathways and Mechanisms of Action
Research into the hepatoprotective mechanisms of mogrosides has identified several key signaling pathways. Mogroside V, in particular, has been shown to exert its protective effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3][4] Activation of AMPK is crucial for regulating cellular energy metabolism and has been identified as a therapeutic target for nonalcoholic fatty liver disease (NAFLD).[3]
Figure 1: Proposed hepatoprotective signaling pathway of Mogroside V.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro assessment of the hepatoprotective effects of mogrosides.
Figure 2: Experimental workflow for in vitro hepatoprotective assay.
Conclusion
The available data indicates that several mogrosides, particularly those with an 11-oxo modification, exhibit significant hepatoprotective effects in an in vitro model of oxidative stress. 11-Oxomogroside III E was identified as the most potent among the tested compounds. The protective mechanisms of these compounds are likely multifactorial, involving the activation of key signaling pathways such as AMPK and the enhancement of cellular antioxidant defenses. While direct experimental data for this compound is currently lacking in the scientific literature, the comparative data on other mogrosides provides a valuable framework for future research and development of novel hepatoprotective agents derived from Siraitia grosvenorii. Further in vivo studies are warranted to validate these in vitro findings and to fully elucidate the therapeutic potential of these natural compounds.
References
Validating the Anti-inflammatory Mechanism of 11-Oxomogroside II A2 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-inflammatory mechanism of 11-Oxomogroside II A2 in vitro. The proposed experimental design is based on the known anti-inflammatory properties of related mogrosides, which have been shown to modulate key inflammatory signaling pathways. This document outlines detailed experimental protocols and presents a comparative analysis with established anti-inflammatory agents, offering a robust strategy for preclinical evaluation.
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the expected dose-dependent effects of this compound on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, in comparison to the well-characterized non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The hypothetical data for this compound is extrapolated from studies on structurally similar mogrosides.
Table 1: Comparative Efficacy of this compound and Indomethacin on Inflammatory Mediators
| Marker | Assay | This compound (IC₅₀) | Indomethacin (IC₅₀) |
| Nitric Oxide (NO) | Griess Assay | ~ 25-50 µM (projected) | ~ 50-100 µM |
| TNF-α | ELISA | ~ 20-40 µM (projected) | ~ 30-60 µM |
| IL-6 | ELISA | ~ 25-50 µM (projected) | ~ 40-80 µM |
| IL-1β | ELISA | ~ 20-40 µM (projected) | ~ 35-70 µM |
Table 2: Comparative Efficacy on Pro-inflammatory Enzyme and Protein Expression
| Protein | Assay | This compound (Concentration) | Indomethacin (Concentration) |
| iNOS Expression | Western Blot | Significant reduction at 50 µM (projected) | Moderate reduction at 100 µM |
| COX-2 Expression | Western Blot | Significant reduction at 50 µM (projected) | Significant reduction at 100 µM |
| p-p65 (NF-κB) | Western Blot | Significant reduction at 50 µM (projected) | Minimal to no effect |
| p-ERK1/2 (MAPK) | Western Blot | Significant reduction at 50 µM (projected) | Minimal to no effect |
Experimental Workflow
The following diagram illustrates the proposed workflow for validating the anti-inflammatory effects of this compound.
Signaling Pathway Analysis
This compound is hypothesized to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways, based on evidence from related mogrosides.[1][2]
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Experimental Plating: Seed cells in appropriate well plates (e.g., 96-well for Griess assay and ELISA, 6-well for Western blot) and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or Indomethacin for 2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the specified duration (18-24 hours for mediator analysis, shorter times for signaling studies).[3][4]
Nitric Oxide (NO) Assay
-
Principle: The Griess assay measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After cell treatment and LPS stimulation for 24 hours, collect 100 µL of the cell culture supernatant.[4]
-
Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[4]
-
Incubate the mixture at room temperature for 10 minutes.[4]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.[5]
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., from R&D Systems or Thermo Fisher Scientific).[5][6]
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at 450 nm and calculate the cytokine concentrations based on a standard curve.[5]
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins within the cell lysate.
-
Procedure:
-
After LPS stimulation (e.g., 24 hours for iNOS/COX-2, or shorter time points like 15-60 minutes for phosphorylated signaling proteins), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[7][8]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane and then incubate with primary antibodies against iNOS, COX-2, phospho-p65, phospho-IκBα, phospho-ERK1/2, phospho-JNK, phospho-p38, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
This comprehensive guide provides a foundational approach for the in vitro validation of this compound as a potential anti-inflammatory agent. The experimental design allows for a direct comparison with a standard NSAID and a thorough investigation of its molecular mechanism of action.
References
- 1. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activities of Mogroside V and 11-Oxo-Mogroside V
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant activities of two natural sweeteners, mogroside V and 11-oxo-mogroside V, derived from the fruit of Siraitia grosvenori. The information presented is based on experimental data from a key study that utilized chemiluminescence to evaluate the scavenging of reactive oxygen species (ROS) and the inhibition of oxidative DNA damage.
Quantitative Data Summary
The antioxidant capacities of mogroside V and 11-oxo-mogroside V were evaluated by determining their half-maximal effective concentration (EC50), which represents the concentration required to scavenge 50% of the specified reactive oxygen species or inhibit DNA damage by 50%. The results indicate differential activities of the two compounds against various ROS.[1][2][3]
Notably, 11-oxo-mogroside V demonstrated superior scavenging effects against superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[1][2][3][4] Conversely, mogroside V was found to be a more potent scavenger of hydroxyl radicals (•OH).[1][2][3] Furthermore, 11-oxo-mogroside V exhibited a significant inhibitory effect on DNA damage induced by hydroxyl radicals.[1][2][3]
| Antioxidant Activity Assay | Mogroside V (EC50 µg/mL) | 11-Oxo-Mogroside V (EC50 µg/mL) | Reference |
| Superoxide Anion (O₂⁻) Scavenging | Not specified as more effective | 4.79 | [1][2][3][4] |
| Hydrogen Peroxide (H₂O₂) Scavenging | Not specified as more effective | 16.52 | [1][2][3][4] |
| Hydroxyl Radical (•OH) Scavenging | 48.44 | 146.17 | [1][2][3][4] |
| •OH-Induced DNA Damage Inhibition | Not specified | 3.09 | [1][2][3] |
Experimental Protocols
The in vitro antioxidant activities of mogroside V and 11-oxo-mogroside V were determined using a chemiluminescence (CL) method.[1][2][3]
Reactive Oxygen Species (ROS) Scavenging Assays
-
Superoxide Anion (O₂⁻) Scavenging: The scavenging activity was measured by the chemiluminescence of a system containing hypoxanthine (B114508) and xanthine (B1682287) oxidase, which generates superoxide anions. The reduction in chemiluminescence intensity in the presence of the test compound indicated scavenging activity.
-
Hydrogen Peroxide (H₂O₂) Scavenging: The assay was based on the H₂O₂-luminol chemiluminescence system, where the test compound's ability to decrease the light emission was measured.
-
Hydroxyl Radical (•OH) Scavenging: Hydroxyl radicals were generated via the Fenton reaction (FeSO₄-H₂O₂). The scavenging effect was quantified by the inhibition of the chemiluminescence produced in this system.
Inhibition of •OH-Induced DNA Damage
The protective effect against DNA damage was assessed by measuring the inhibition of hydroxyl radical-induced DNA oxidative damage.[1] The specific chemiluminescence assay details for this endpoint were not fully elaborated in the provided search results but would typically involve reacting the test compound with DNA in the presence of a hydroxyl radical generating system and then quantifying the extent of DNA damage.
Visualizations
Experimental Workflow for Antioxidant Activity Comparison
Caption: Workflow for comparing the antioxidant activities of mogroside V and 11-oxo-mogroside V.
Potential Signaling Pathway for Mogroside V Antioxidant Activity
While the primary comparative study focused on direct scavenging, other research indicates that mogroside V can exert antioxidant effects by modulating cellular pathways.[5] One such pathway involves the nuclear factor-erythroid factor 2-related factor (Nrf2), a key regulator of the endogenous antioxidant response.[5]
Caption: Postulated Nrf2 signaling pathway for the antioxidant effect of mogroside V.
References
In vitro validation of the cytotoxic effects of 11-Oxomogroside II A2 on cancer cell lines
In Vitro Cytotoxic Effects of Mogrosides on Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxic effects of mogrosides, natural triterpenoid (B12794562) glycosides isolated from Siraitia grosvenorii (Monk Fruit), on various cancer cell lines. Due to the current lack of publicly available data on the specific cytotoxic effects of 11-Oxomogroside II A2 , this document focuses on the activity of other well-studied mogrosides, such as Mogroside V and Mogroside IVe. The performance of these natural compounds is compared with standard chemotherapeutic drugs, cisplatin (B142131) and doxorubicin (B1662922), to provide a benchmark for their potential anticancer activity.
Data Presentation: Comparative Cytotoxicity of Mogrosides and Chemotherapeutic Agents
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected mogrosides and standard anticancer drugs against various cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher cytotoxic potency.
| Compound/Extract | Cancer Cell Line | Cell Line Type | IC50 Value | Incubation Time | Citation |
| Mogroside V | PANC-1 | Pancreatic Carcinoma | Concentration-dependent | Not Specified | [1] |
| A549 | Lung Cancer | Not Specified | Not Specified | [2] | |
| H1299 | Lung Cancer | Not Specified | Not Specified | [2] | |
| Mogroside IVe | HT29 | Colorectal Cancer | Not Specified | Not Specified | Not Specified |
| Hep-2 | Laryngeal Cancer | Not Specified | Not Specified | Not Specified | |
| Mogroside Extract (MOG) | Bladder Cancer | Bladder Cancer | ≥1.5 mg/ml | 72 h | Not Specified |
| Prostate Cancer | Prostate Cancer | ≥1.5 mg/ml | 72 h | Not Specified | |
| Breast Cancer | Breast Cancer | ≥1.5 mg/ml | 72 h | Not Specified | |
| Lung Cancer | Lung Cancer | ≥1.5 mg/ml | 72 h | Not Specified | |
| Liver Cancer | Liver Cancer | ≥1.5 mg/ml | 72 h | Not Specified | |
| Cisplatin | MCF-7 | Breast Cancer | Wide Range | 48h / 72h | [3] |
| HepG2 | Liver Cancer | Wide Range | 48h / 72h | [3] | |
| HeLa | Cervical Cancer | Wide Range | 48h / 72h | [3] | |
| A549 | Lung Cancer | 10.91 µM (24h), 7.49 µM (48h) | 24h / 48h | [4] | |
| Doxorubicin | HepG2 | Liver Cancer | 12.18 µM | 24 h | [5] |
| A549 | Lung Cancer | > 20 µM | 24 h | [5] | |
| HeLa | Cervical Cancer | 2.92 µM | 24 h | [5] | |
| MCF-7 | Breast Cancer | 2.50 µM | 24 h | [5] |
Note: The data for mogrosides is often reported as "concentration-dependent" without specific IC50 values in the available literature. The IC50 values for cisplatin and doxorubicin can vary significantly between studies due to different experimental conditions[3][5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of cytotoxic effects of natural compounds.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., PANC-1, A549, HT29, MCF-7) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Mogroside V, or a standard drug) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive medium with the vehicle (e.g., DMSO) only.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general experimental workflow for assessing in vitro cytotoxicity and a simplified representation of apoptosis signaling pathways that are often modulated by anticancer compounds.
Caption: A generalized workflow for in vitro cytotoxicity and apoptosis assessment.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
References
Comparative analysis of the sweetness intensity of different mogrosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sweetness intensity of various mogrosides, the primary sweetening compounds in monk fruit (Siraitia grosvenorii). The information is compiled from peer-reviewed scientific literature to offer an objective analysis for research and development applications. This document outlines the relative sweetness of different mogrosides, details the experimental methodologies used for their sensory evaluation, and illustrates the biochemical pathway of sweet taste perception.
Quantitative Comparison of Mogroside Sweetness
The sweetness intensity of mogrosides is typically evaluated relative to a sucrose (B13894) solution. The perceived sweetness can vary based on the specific mogroside, its concentration, and the sensory evaluation methodology employed. The following table summarizes the reported relative sweetness of several key mogrosides.
| Mogroside | Relative Sweetness (compared to Sucrose) | Key Findings and Observations |
| Mogroside V | 250–425 times sweeter[1] | The most abundant and primary sweet component in monk fruit extract.[2] Its sweetness intensity can be influenced by concentration.[1] |
| Mogroside IV | Similar to Mogroside V[2] | Also a significant contributor to the sweetness of monk fruit. |
| Siamenoside I | ~465 times sweeter | Exhibits a very high sweetness intensity. |
| Mogroside II | Similar to sucrose[2] | Possesses a sweetness level comparable to that of table sugar. |
| Mogroside I | Similar to sucrose[2] | Also has a sweetness intensity on par with sucrose. |
Experimental Protocols for Sensory Evaluation
The determination of sweetness intensity for high-potency sweeteners like mogrosides relies on rigorous sensory evaluation by trained human panelists. While specific, detailed protocols for individual mogroside assessments are often proprietary or not fully disclosed in publications, the following methodologies are standard in the field for evaluating sweeteners.
1. Panelist Selection and Training:
-
Screening: Potential panelists are screened for their sensory acuity, including their ability to detect and differentiate basic tastes (sweet, sour, salty, bitter, umami) at varying concentrations.
-
Training: Selected panelists undergo extensive training to familiarize themselves with the sensory properties of different sweeteners and to standardize their use of intensity rating scales. This training involves evaluating reference standards (e.g., various concentrations of sucrose) to calibrate their perception and reporting.
2. Sensory Evaluation Methods:
-
Descriptive Analysis: This method involves a trained panel identifying, describing, and quantifying the sensory attributes of a product. For mogrosides, this would include not only sweetness intensity but also any off-tastes such as bitterness, metallic notes, or lingering aftertastes.[3]
-
Time-Intensity (TI) Scaling: This technique measures the intensity of a specific attribute (e.g., sweetness) over time, from initial perception to aftertaste.[3] This is particularly important for high-potency sweeteners, which can have different temporal profiles compared to sucrose.
-
Two-Alternative Forced-Choice (2-AFC) Test: In this method, panelists are presented with two samples, one of which is a reference (e.g., a sucrose solution) and the other a test sample (e.g., a mogroside solution). They are then asked to identify which sample is sweeter. This method is often used to determine the concentration of a sweetener that is iso-sweet to a reference sucrose solution.
3. Sample Preparation and Presentation:
-
Concentration-Response Curves: To fully characterize the sweetness of a mogroside, a concentration-response curve is often generated.[4] This involves preparing solutions of the mogroside at various concentrations and having panelists rate their sweetness intensity.
-
Controls: All sensory testing is conducted under controlled conditions (e.g., consistent temperature, lighting, and sample volume) to minimize bias. Panelists are typically required to rinse their mouths with purified water between samples to cleanse the palate.
Biochemical Pathway of Sweet Taste Perception
The sensation of sweetness from mogrosides is initiated by their interaction with specific taste receptors on the tongue. The primary pathway for sweet taste transduction is the T1R2/T1R3 G-protein coupled receptor.
Caption: Mogroside Sweet Taste Transduction Pathway.
The binding of a mogroside molecule to the T1R2/T1R3 receptor on the surface of a taste receptor cell initiates a signaling cascade. This activation leads to the dissociation of the G-protein gustducin, which in turn activates phospholipase C beta 2 (PLCβ2). PLCβ2 generates inositol (B14025) triphosphate (IP3), which triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. The increase in intracellular Ca²⁺ opens the TRPM5 ion channel, leading to cell depolarization and the release of ATP. This ATP acts as a neurotransmitter, signaling to adjacent nerve fibers that transmit the sweet taste signal to the brain.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]
- 3. Sensory profiling of natural sweeteners and sucrose-sweetener binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
Cross-Validation of Analytical Methods for the Quantification of 11-Oxomogroside II A2: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is critical. This guide provides a comparative overview of two common analytical methods for the quantification of 11-Oxomogroside II A2, a mogroside found in the fruit of Siraitia grosvenorii (Luo Han Guo)[1]. The analytical techniques compared are High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).
This guide outlines the key performance indicators of each method, provides detailed experimental protocols, and illustrates the cross-validation workflow. The data presented is a representative comparison based on established methods for similar mogrosides to guide researchers in selecting the most appropriate technique for their specific needs.
Data Presentation: Quantitative Performance Comparison
The selection of an analytical method is often a balance between factors such as sensitivity, selectivity, cost, and sample throughput. The following table summarizes the typical performance characteristics for the quantification of mogrosides using HPLC-UV and UPLC-MS/MS.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 97.0% - 104.6% | 96.3% - 103.7% |
| Precision (%RSD) | ||
| - Intra-day | < 2.0% | < 3.8% |
| - Inter-day | < 3.5% | < 4.0% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL |
| Specificity/Selectivity | Moderate | High |
| Robustness | Good | Good |
Experimental Protocols
Detailed methodologies for both HPLC-UV and UPLC-MS/MS are provided below. These protocols are based on established methods for the analysis of similar mogrosides and may require optimization for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in less complex sample matrices.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm) is commonly used[2].
-
Mobile Phase : A gradient elution using a mixture of acetonitrile (B52724) and water is often employed. For example, a gradient of 20% to 35% acetonitrile in water over 10 minutes[3].
-
Detection : UV detection is commonly set at 203 nm or 210 nm[3][4].
-
Column Temperature : The column is typically maintained at 30-40°C[3][4].
-
Sample Preparation : Samples are extracted with a suitable solvent such as methanol (B129727) or a methanol-water mixture, followed by filtration through a 0.22 µm filter before injection.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.
-
Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A C18 or similar reversed-phase UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase : A gradient elution with acetonitrile and water, often with the addition of a modifier like formic acid to improve ionization.
-
Flow Rate : A typical flow rate for UPLC is 0.2 to 0.4 mL/min.
-
Mass Spectrometry Conditions :
-
Ionization Mode : Negative electrospray ionization (ESI-) is generally more sensitive for mogrosides[5].
-
Scan Type : Multiple Reaction Monitoring (MRM) is used for quantification[5].
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
-
-
Sample Preparation : Similar to HPLC, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects[6].
Mandatory Visualization
The following diagrams illustrate the cross-validation workflow and the logical relationship between the two analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [Simultaneous determination of six cucurbitane triterpene glycosides in Siraitia grosvenorii fruits using high performance liqid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade [mdpi.com]
A Comparative Guide to Investigating the Synergistic Effects of 11-Oxomogroside II A2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential synergistic effects of 11-Oxomogroside II A2, a triterpenoid (B12794562) glycoside isolated from Siraitia grosvenorii (Luo Han Guo), when combined with other bioactive compounds. While direct experimental evidence for the synergistic interactions of this compound is currently limited, this document outlines the scientific rationale for such investigations, details established experimental protocols for assessing synergy, and presents a hypothetical case study to illustrate the potential outcomes and data presentation.
The information herein is intended to serve as a foundational resource for researchers embarking on studies to explore novel combination therapies and natural product synergies.
Introduction to this compound and the Rationale for Synergy Research
This compound belongs to the family of cucurbitane glycosides known as mogrosides, which are the primary sweetening and bioactive components of the Monk fruit.[1] Mogrosides, as a class, have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and potential anti-diabetic effects.[2][3] The complex phytochemical profile of Siraitia grosvenorii extracts, which includes various mogrosides, flavonoids, and phenolic acids, suggests the possibility of synergistic interactions between these components.[1] Such synergy could lead to enhanced therapeutic efficacy or a reduction in the required doses of individual compounds, thereby minimizing potential side effects.
Investigating the synergistic effects of purified this compound with other compounds, such as other mogrosides, flavonoids like quercetin (B1663063) (also found in S. grosvenorii), or established antioxidant agents like ascorbic acid, is a promising area of research for developing novel nutraceuticals or co-adjuvant therapies.
Experimental Protocols for Assessing Synergistic Effects
To quantitatively assess the interaction between this compound and another compound, a combination of bioassays and mathematical models is employed. The following are standard experimental protocols.
Assessment of Synergistic Antioxidant Activity
Objective: To determine if the combination of this compound with another antioxidant compound results in a greater antioxidant effect than the sum of their individual effects.
Methods:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare stock solutions of this compound and the compound of interest (e.g., Quercetin) in a suitable solvent (e.g., methanol).
-
Create a series of dilutions for each compound individually and in combination at fixed ratios (e.g., 1:1, 1:3, 3:1).
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the individual compounds or their combinations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and combination.
-
Determine the IC50 (the concentration required to scavenge 50% of DPPH radicals) for each compound and their mixtures.
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution.
-
Add the FRAP reagent to wells of a 96-well plate containing the individual compounds or their combinations.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using FeSO4·7H2O and express the results as ferrous ion equivalents.
-
Quantification of Synergy: Combination Index (CI) and Isobologram Analysis
The most widely accepted method for quantifying pharmacological interactions is the Chou-Talalay method, which calculates a Combination Index (CI).[4][5]
-
Combination Index (CI) Method:
-
Based on the dose-effect curves (e.g., from the DPPH assay), the CI value is calculated using specialized software (e.g., CompuSyn).
-
The CI value provides a quantitative measure of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
The Dose Reduction Index (DRI) can also be calculated, which indicates how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level.[4]
-
-
Isobologram Analysis:
-
An isobologram is a graphical representation of the interaction.[6][7]
-
The IC50 values of the individual compounds are plotted on the x- and y-axes.
-
A line connecting these two points represents the line of additivity.
-
The IC50 values of the combined compounds are then plotted on the same graph.
-
Data points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[8]
-
Hypothetical Case Study: Synergy between this compound and Quercetin
To illustrate the application of these protocols, we present a hypothetical dataset for the synergistic antioxidant effects of this compound and Quercetin.
Data Presentation
Table 1: IC50 Values for DPPH Radical Scavenging Activity
| Compound/Combination | IC50 (µM) |
| This compound (Alone) | 150 |
| Quercetin (Alone) | 25 |
| Combination (1:1 ratio) | 15 |
Table 2: Combination Index (CI) Values for DPPH Radical Scavenging
| Effect Level (% Inhibition) | CI Value | Interaction |
| 50% | 0.43 | Synergy |
| 75% | 0.38 | Strong Synergy |
| 90% | 0.35 | Very Strong Synergy |
Experimental Workflow and Data Analysis Visualization
Caption: Workflow for assessing synergistic antioxidant activity.
Signaling Pathway Considerations
Mogrosides have been reported to exert anti-inflammatory effects by modulating key signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, related compounds like Mogroside V have been shown to inhibit the NF-κB, MAPK, and AKT pathways. A synergistic interaction with another anti-inflammatory compound could potentially lead to a more profound downregulation of these pro-inflammatory cascades.
Caption: Potential anti-inflammatory signaling pathway modulation.
Conclusion and Future Directions
The exploration of synergistic interactions involving this compound is a nascent field with significant potential. While direct evidence is currently unavailable, the established bioactivities of related mogrosides provide a strong rationale for pursuing such research. The methodologies outlined in this guide, particularly the Combination Index method and isobologram analysis, offer a robust framework for quantifying these interactions.
Future research should focus on systematic screening of this compound in combination with other natural compounds and approved drugs to identify synergistic pairings. Such studies will be instrumental in unlocking the full therapeutic potential of this promising natural product.
References
- 1. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activities of mogrosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 7. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpccr.eu [jpccr.eu]
Replicating published findings on the bioactivity of 11-Oxomogroside II A2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on the bioactivity of 11-Oxomogroside II A2, a cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo).[1][2] Due to the limited specific research on this compound, this document draws comparisons with structurally similar and more extensively studied mogrosides, such as 11-Oxomogroside V and Mogroside V, to provide a foundational understanding for replicating and expanding upon current knowledge.
Comparative Bioactivity Data
The current body of research provides more substantial quantitative data for mogrosides other than this compound. The following tables summarize key findings for these related compounds, which can serve as a benchmark for future studies on this compound.
| Compound | Bioactivity | Assay | Results | Reference |
| Mogroside V | Anti-inflammatory | Inhibition of TPA-induced inflammation in murine ear edema model | Down-regulation of COX-2 and IL-6 gene expression | [3] |
| Anti-inflammatory | Inhibition of LPS-induced inflammation in RAW 264.7 macrophages | Down-regulation of iNOS, COX-2, and IL-6 gene expression | [3] | |
| Anticarcinogenic | Inhibition of Epstein-Barr virus early antigen (EBV-EA) induction by TPA | Strong inhibitory effect | [4] | |
| 11-Oxomogroside V | Anticarcinogenic | Inhibition of Epstein-Barr virus early antigen (EBV-EA) induction by TPA | Strong inhibitory effect | [4] |
| Anticarcinogenic | Two-stage mouse skin carcinogenesis test (DMBA/TPA) | Remarkable inhibitory effect | [4] | |
| Hepatoprotective | H2O2-induced AML12 cell injury | Cell viability: 62.32% ± 1.18% (at 20 µM) | [5] | |
| 11-Oxomogroside III E | Hepatoprotective | H2O2-induced AML12 cell injury | Cell viability: 66.52% ± 3.52% (at 20 µM) | [5] |
| Mogroside Extracts (LLE and MOG) | Anticancer | MTT assay on bladder, prostate, breast, lung, and liver cancer cells | Significant reduction in cell viability (LLE ≥2 µg/ml, MOG ≥1.5 mg/ml) | [6] |
| Antioxidant | H2O2-induced oxidative stress in normal kidney cells | Significant protection from oxidative stress and reduction in lipid peroxidation | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments relevant to assessing the bioactivity of mogrosides.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This protocol is adapted for screening the anti-inflammatory potential of compounds like this compound by measuring the inhibition of nitric oxide, a key inflammatory mediator, in macrophage cells.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or other mogrosides) for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group without LPS stimulation and a vehicle control group.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
Antioxidant Activity: Reactive Oxygen Species (ROS) Scavenging Assay
This chemiluminescence-based protocol can be used to evaluate the antioxidant capacity of mogrosides.[7]
-
Superoxide Anion (O₂⁻) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of the 11-Oxomogroside sample.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.
-
Immediately measure the chemiluminescence intensity over time.
-
Calculate the percentage of scavenging by comparing the chemiluminescence intensity of the sample to a control without the sample.[7]
-
-
Hydrogen Peroxide (H₂O₂) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.
-
Add varying concentrations of the 11-Oxomogroside sample.
-
Measure the reduction in chemiluminescence intensity, which corresponds to the scavenging of H₂O₂.[7]
-
-
Hydroxyl Radical (•OH) Scavenging:
-
Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of the 11-Oxomogroside sample.
-
Measure the inhibition of chemiluminescence, which indicates •OH scavenging.[7]
-
-
Data Analysis: For each ROS, plot the percentage of inhibition against the sample concentration to calculate the EC50 value, the concentration required to scavenge 50% of the free radicals.[7]
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: General experimental workflow for bioactivity assessment.
Caption: Postulated anti-inflammatory signaling pathway.
This guide serves as a starting point for researchers interested in the bioactivity of this compound. The provided data on related compounds and detailed experimental protocols offer a framework for designing and interpreting new studies to further elucidate the therapeutic potential of this natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticarcinogenic activity of natural sweeteners, cucurbitane glycosides, from Momordica grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer and Antioxidant Effects of Bioactive Extracts from Monk Fruit (Siraitia grosvenori) with Potential Clinical Implications [scivisionpub.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 11-Oxomogroside II A2 with Known Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential therapeutic performance of 11-Oxomogroside II A2, a cucurbitane glycoside isolated from Siraitia grosvenorii (Luo Han Guo), with established therapeutic agents. The comparison focuses on key pharmacological activities including anti-inflammatory, antioxidant, and hepatoprotective effects. Due to the limited availability of direct experimental data for this compound, data from closely related mogrosides, particularly 11-oxo-mogroside V, are utilized for comparative analysis where specified.
Executive Summary
This compound and its related compounds exhibit promising multi-modal therapeutic potential. In preclinical evaluations, mogrosides have demonstrated notable antioxidant, anti-inflammatory, and hepatoprotective properties. This guide benchmarks these potential activities against well-known therapeutic agents:
-
Anti-inflammatory effects are compared with Ibuprofen , a nonsteroidal anti-inflammatory drug (NSAID).
-
Antioxidant capacity is compared with N-acetylcysteine (NAC) , a widely used antioxidant.
-
Hepatoprotective potential is compared with Silymarin , a natural compound used for liver support, and N-acetylcysteine (NAC) .
-
Metabolic effects are compared with Metformin , a first-line treatment for type 2 diabetes.
While direct clinical data for this compound is not yet available, the preclinical data on related mogrosides suggest it may offer a favorable profile with a potentially broad therapeutic window. Further research is warranted to fully elucidate its clinical utility.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparative studies are scarce, and the presented data is compiled from various independent in vitro studies. Experimental conditions can vary, influencing the absolute values.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Target/Mediator | IC50/EC50 |
| 11-Oxomogroside V (as a proxy for this compound) | Nitric Oxide (NO) Inhibition | Inducible Nitric Oxide Synthase (iNOS) | Data not available |
| Ibuprofen | Nitric Oxide (NO) Inhibition | Inducible Nitric Oxide Synthase (iNOS) | 0.76 mM |
| Ibuprofen | Cyclooxygenase (COX) Inhibition | COX-1 | 2.1 µM (S-ibuprofen) |
| Ibuprofen | Cyclooxygenase (COX) Inhibition | COX-2 | 1.6 µM (S-ibuprofen) |
| Metformin | Nitric Oxide (NO) Inhibition | Lipopolysaccharide-induced NO production | IC50 of ~200 µg/ml for iNOS protein expression |
Table 2: In Vitro Antioxidant Activity
| Compound | Assay | Activity | IC50/EC50 |
| 11-Oxo-mogroside V (as a proxy for this compound) | Reactive Oxygen Species (ROS) Scavenging | Superoxide Anion (O₂⁻) Scavenging | 4.79 µg/mL |
| 11-Oxo-mogroside V (as a proxy for this compound) | Reactive Oxygen Species (ROS) Scavenging | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 µg/mL |
| Mogroside Extract (containing 0.32% Mogroside IIA2) | DPPH Radical Scavenging | Radical Scavenging | 1118.1 µg/mL |
| N-Acetylcysteine (NAC) | DPPH Radical Scavenging | Radical Scavenging | Data not available (acts as a glutathione (B108866) precursor) |
| Silymarin | DPPH Radical Scavenging | Radical Scavenging | 20.8 µg/mL to 1.34 mg/mL (varies by study) |
Table 3: In Vitro Hepatoprotective Activity
| Compound | Assay | Model | Effect |
| Various 11-oxo-mogrosides | Cell Viability Assay | H₂O₂-induced damage in ALM-12 cells | Apparent improvement in cell viability |
| Silymarin | MTT Assay | Doxorubicin-induced toxicity in HepG2 cells | IC50 values ranging from 19 - 56.3 µg/mL against various cancer cell lines |
| N-Acetylcysteine (NAC) | Cell Viability Assay | Dichlorodiphenyltrichloroethane (DDT)-induced injury in HepG2 cells | Prophylactic use may aggravate injury at lower concentrations of the toxin |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the cited experimental data.
1. Nitric Oxide (NO) Inhibition Assay (for Anti-inflammatory Activity)
-
Cell Line: RAW 264.7 murine macrophage cells are commonly used.
-
Induction: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Treatment: Cells are co-incubated with the inducing agents and various concentrations of the test compound (e.g., this compound, Ibuprofen, Metformin).
-
Measurement: After a specified incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture medium is measured using the Griess reagent.
-
Analysis: The absorbance is measured spectrophotometrically, and the percentage of NO inhibition is calculated relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits NO production by 50%) is then determined.
2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (for Antioxidant Activity)
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to a colorless or pale yellow compound.
-
Procedure: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is mixed with various concentrations of the test compound (e.g., Mogroside extract, Silymarin).
-
Measurement: The change in absorbance at a specific wavelength (typically 517 nm) is measured over time using a spectrophotometer.
-
Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.
3. In Vitro Hepatoprotective Activity Assay
-
Cell Line: Human liver hepatocellular carcinoma cells (HepG2) or other suitable liver cell lines (e.g., ALM-12) are used.
-
Induction of Injury: Hepatotoxicity is induced by exposing the cells to a known toxin, such as hydrogen peroxide (H₂O₂), carbon tetrachloride (CCl₄), doxorubicin, or acetaminophen.
-
Treatment: Cells are pre-treated or co-treated with various concentrations of the test compound (e.g., this compound, Silymarin, NAC).
-
Measurement of Viability: Cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells and cells treated with the toxin alone. An IC50 or EC50 value can be determined, representing the concentration of the compound that provides 50% protection against the toxin-induced cell death.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Safety Operating Guide
Essential Guide to the Safe Disposal of 11-Oxomogroside II A2
Hazard Assessment and Precautionary Measures
Based on the available data for Mogroside II-A2, it is prudent to handle 11-Oxomogroside II A2 with care, assuming it may present similar hazards. The known hazards include:
-
Acute oral toxicity : Harmful if swallowed.[3]
-
Skin corrosion/irritation : Causes skin irritation.[3]
-
Serious eye damage/eye irritation : Causes serious eye irritation.[3]
Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and suitable gloves, must be worn at all times when handling this compound.[4][5] All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a fume hood.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent hazardous reactions and ensure compliant disposal.[2] All waste streams containing this compound must be treated as hazardous waste.
| Waste Type | Description | Container Type |
| Solid Waste | Includes excess solid this compound, contaminated weighing papers, and disposable PPE (gloves, etc.).[2] | Dedicated, clearly labeled hazardous solid waste container. |
| Liquid Waste | Solutions containing this compound. Do not mix with other waste streams unless compatibility is confirmed.[2] | Labeled hazardous liquid waste container. |
| Contaminated Sharps | Needles, scalpels, or other sharp instruments contaminated with this compound. | Puncture-resistant sharps container. |
| Empty Containers | Original containers of this compound. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[4] | Manage as hazardous waste unless thoroughly decontaminated. |
Step 2: Waste Collection and Labeling
-
Container Selection : Use containers made of a material compatible with the chemical waste (e.g., high-density polyethylene (B3416737) or glass with a secure lid).[2][4]
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and list the full chemical name "this compound".[2][4] Do not use abbreviations or chemical formulas.[4] The label should also indicate the date when the waste was first added to the container.
-
Container Management : Keep waste containers securely closed except when adding waste.[4][6] Do not overfill containers; allow for at least 10% headspace for expansion.[6] Store waste containers in a designated, secure area away from incompatible materials.[6]
Step 3: Final Disposal
The final disposal of all hazardous waste, including that containing this compound, must be conducted through a licensed hazardous waste disposal company.[2] Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[3] Do not dispose of this chemical down the drain or in regular trash.[6]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling 11-Oxomogroside II A2
For Research Use Only. Not for use in humans or animals.
This document provides crucial safety and logistical information for handling 11-Oxomogroside II A2 in a laboratory setting. Researchers, scientists, and drug development professionals should review this guide thoroughly before working with this compound. The following procedures are based on available safety data for the closely related compound, Mogroside II-A2, and general best practices for handling chemical powders in a laboratory.
Hazard Identification and Classification
Based on the Safety Data Sheet for the related compound Mogroside II-A2, this compound should be handled as a substance with the following potential hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1].
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles that can cause serious eye irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact that can lead to irritation. Gloves should be inspected before use and washed before removal[1][2][3]. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing[3]. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust is generated and engineering controls are insufficient. | Minimizes inhalation of the powder, which may be harmful[4][5]. |
Operational Plan: Safe Handling and Storage
Adherence to the following step-by-step procedures is essential for the safe handling and storage of this compound.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood, to minimize the dispersion of dust[5].
-
Ensure that an emergency eyewash station and safety shower are readily accessible[4].
-
Keep the work area clean and uncluttered[6].
2. Handling:
-
Avoid direct contact with the substance. Do not smell or taste chemicals[6].
-
Minimize dust generation during handling and weighing[4].
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Wash hands thoroughly after handling, even if gloves were worn[3][6].
3. Storage:
-
Store in a tightly sealed, properly labeled container[7].
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials, such as strong oxidizing agents[4].
Experimental Workflow for Safe Handling
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. gz-supplies.com [gz-supplies.com]
- 4. fishersci.ca [fishersci.ca]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Mogroside II-A2 | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
